Technical Documentation Center

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
  • CAS: 175278-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a key chemical intermediate. This document is intended for an audience of researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a key chemical intermediate. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development. The guide details the foundational principles, mechanistic rationale, a detailed experimental protocol, and characterization data for the target compound. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction in modern organic chemistry. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic procedure.

Introduction and Strategic Overview

Aryl thioethers are a prominent structural motif in a multitude of pharmaceuticals, agrochemicals, and materials science applications. Their synthesis is, therefore, of significant interest to the scientific community. The target molecule, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, incorporates several key functional groups: a thioether linkage, a reactive aldehyde, and a nitro group, making it a versatile building block for further chemical transformations.

The primary synthetic strategy for constructing the C-S bond in this class of molecules is the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective due to the presence of the strongly electron-withdrawing nitro group on the benzaldehyde ring, which activates the substrate towards nucleophilic attack. The synthesis commences with the commercially available starting materials, 2-chloro-5-nitrobenzaldehyde and 4-methylthiophenol (also known as p-thiocresol).

Mechanistic Rationale and Causality of Experimental Choices

The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde proceeds via a well-established two-step addition-elimination Sngcontent-ng-c1311558766="" class="ng-star-inserted">NAr mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

2.1. The Role of the Substrate: 2-Chloro-5-nitrobenzaldehyde

The success of the Sngcontent-ng-c1311558766="" class="ng-star-inserted">NAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) para to the chlorine leaving group is critical. This group serves to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The aldehyde group (-CHO), also being electron-withdrawing, further contributes to this activation.

2.2. The Nucleophile: 4-Methylthiophenol (p-Thiocresol)

Thiols are excellent nucleophiles for SNAr reactions.[1] To enhance its nucleophilicity, the 4-methylthiophenol is deprotonated in situ by a base to form the corresponding thiolate anion. The thiolate is a potent nucleophile that readily attacks the electron-deficient carbon atom bearing the chlorine atom on the benzaldehyde ring.

2.3. Choice of Base and Solvent: A Symbiotic Relationship

The selection of an appropriate base and solvent system is paramount for the efficient formation of the thiolate and for facilitating the SNAr reaction.

  • Base: A moderately strong, non-nucleophilic base is required to deprotonate the thiol without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to generate the thiolate anion from the acidic thiol (pKa ≈ 6.5) but is not so strong as to promote unwanted side reactions.

  • Solvent: A polar aprotic solvent is essential for SNAr reactions. Solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal because they can solvate the potassium cation, leaving the thiolate anion relatively "naked" and highly reactive. Furthermore, these solvents can accommodate the charged Meisenheimer intermediate.

2.4. Reaction Temperature

Elevated temperatures are often employed in SNAr reactions to overcome the activation energy barrier. A reaction temperature in the range of 80-120°C is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the starting materials or product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloro-5-nitrobenzaldehyde6361-21-3185.561.86 g10.0
4-Methylthiophenol (p-Thiocresol)106-45-6124.211.24 g10.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.07 g15.0
Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Deionized Water7732-18-518.02As needed-
Ethyl Acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.86 g, 10.0 mmol), 4-methylthiophenol (1.24 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A yellow precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of deionized water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 50°C to a constant weight.

3.3. Expected Yield

The expected yield of the purified product, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, is typically in the range of 80-90%.

Characterization and Data

4.1. Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃SN/A
Molecular Weight 273.31 g/mol N/A
Appearance Yellow crystalline solidN/A
Melting Point 157 °C[2]

4.2. Spectroscopic Data (Predicted)

Note: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy, as experimentally determined spectra for this specific compound were not available in the cited literature.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.15 (s, 1H, -CHO), 8.40 (d, J = 2.5 Hz, 1H, Ar-H), 8.10 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.20 (d, J = 8.2 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 2.35 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 189.5 (-CHO), 148.0, 145.0, 140.0, 138.0, 135.0, 130.0, 128.0, 125.0, 124.0, 122.0, 21.0 (-CH₃).

  • IR (KBr, cm⁻¹): 3100-3000 (aromatic C-H stretch), 2850, 2750 (aldehyde C-H stretch), 1700 (C=O stretch), 1580, 1480 (aromatic C=C stretch), 1520, 1340 (N-O stretch of nitro group), 740 (C-S stretch).

Potential Side Reactions and Troubleshooting

The primary potential side reaction is the oxidation of the aldehyde group to a carboxylic acid, particularly if the reaction is exposed to air at high temperatures for an extended period. To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If oxidation is observed, the resulting carboxylic acid can be removed during the work-up by washing the ethyl acetate solution with a dilute aqueous solution of sodium bicarbonate.

Visualizations

6.1. Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

6.2. Experimental Workflow

experimental_workflow A 1. Combine Reactants & Base (2-chloro-5-nitrobenzaldehyde, 4-methylthiophenol, K₂CO₃) B 2. Add Anhydrous DMF A->B C 3. Heat to 100°C (4-6 hours) B->C D 4. Monitor by TLC C->D In-process control E 5. Cool to Room Temperature D->E Reaction complete F 6. Pour into Ice Water E->F G 7. Vacuum Filtration F->G H 8. Wash with Water G->H I 9. Recrystallize (Ethyl Acetate/Hexanes) H->I J 10. Dry under Vacuum I->J K Final Product: 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde J->K

Caption: A step-by-step workflow for the synthesis of the target compound.

Conclusion

This guide has detailed a robust and efficient pathway for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanistic principles and the rationale for the choice of reagents and conditions, researchers can confidently reproduce this synthesis. The provided experimental protocol serves as a self-validating system, offering a clear and logical progression from starting materials to the purified product. This versatile intermediate is now accessible for further elaboration in various research and development endeavors.

References

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2022). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS Number: 175278-42-9), a molecule of significant interest in the fields of organic synthesis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS Number: 175278-42-9), a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications. We will explore the strategic importance of its structural motifs—the diaryl thioether linkage, the reactive aldehyde functionality, and the electron-withdrawing nitro group—and provide practical, field-proven methodologies for its synthesis and analysis.

Molecular Overview and Physicochemical Properties

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a crystalline organic compound that possesses a unique combination of functional groups, making it a versatile building block in synthetic chemistry.[1] The presence of both a nucleophilic sulfur atom and an electrophilic aldehyde, influenced by the electronic properties of the nitro-substituted aromatic ring, underpins its reactivity and potential utility.

PropertyValueSource
CAS Number 175278-42-9[1][2]
IUPAC Name 2-((4-methylphenyl)thio)-5-nitrobenzaldehyde[1]
Molecular Formula C₁₄H₁₁NO₃S[1]
Molecular Weight 273.31 g/mol
Melting Point 157°C[1]
Boiling Point 429.2°C at 760 mmHg[1]
Canonical SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[O-])C=O[1]
InChI Key UTYFHCKVUPSOLA-UHFFFAOYSA-N[1]

Strategic Importance in Medicinal Chemistry and Organic Synthesis

The structural components of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde are prevalent in a variety of biologically active molecules. The diaryl thioether motif is a key feature in numerous pharmaceuticals, contributing to their therapeutic efficacy.[3][4] Thioethers are known to engage in strong interactions with biological targets and can influence the pharmacokinetic properties of a drug candidate.[5]

The nitroaromatic group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized, or it can participate in various coupling reactions. Nitro compounds themselves have been shown to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[6]

The aldehyde functionality is a cornerstone of organic synthesis, readily participating in reactions such as Schiff base formation, Wittig reactions, and aldol condensations.[7][8] This allows for the facile introduction of diverse molecular complexity, making this compound a valuable intermediate for the synthesis of novel heterocyclic scaffolds and other potential drug candidates.[9]

Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aryl halide by the electron-withdrawing nitro group, facilitating the displacement of the halide by a sulfur nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the aryl-sulfur bond, leading to two commercially available or readily synthesizable starting materials: a halogen-substituted nitrobenzaldehyde and 4-methylthiophenol.

Retrosynthesis Target 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Disconnection C-S Disconnection (SNAr) Target->Disconnection Precursors 2-Halo-5-nitrobenzaldehyde + 4-Methylthiophenol Disconnection->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol describes a robust and scalable method for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation of the thiophenolate, enhancing the nucleophilicity of the sulfur anion.[10]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-Methylthiophenol (p-thiocresol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for filtration and crystallization

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitrobenzaldehyde.

  • Nucleophile Addition: Add 4-methylthiophenol (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the desired 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde as a crystalline solid.

Synthetic_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start Combine Reactants: 2-Chloro-5-nitrobenzaldehyde, 4-Methylthiophenol, K₂CO₃ in DMSO Heat Heat to 80-90°C Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. The following techniques are recommended:

TechniqueExpected Observations
¹H NMR Resonances corresponding to the aromatic protons of both rings, the aldehyde proton (typically a singlet around 10 ppm), and the methyl protons of the tolyl group (a singlet around 2.4 ppm).
¹³C NMR Signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the methyl carbon.
FT-IR Characteristic stretching frequencies for the aldehyde C=O (around 1700 cm⁻¹), the C-S bond, and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).[11]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Melting Point A sharp melting point consistent with the literature value, indicating high purity.[1]
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the calculated values.

Potential Applications and Future Directions

The unique structural features of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde make it a promising candidate for further investigation in several areas:

  • Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The aldehyde can be converted into various heterocycles or used to form Schiff bases with known biological activity.[12][13] The thioether and nitro functionalities can be further modified to optimize activity and pharmacokinetic properties.[14][15]

  • Materials Science: As a precursor for the synthesis of dyes and other functional organic materials. The nitro group can be reduced to an amine, providing a route to azo dyes and other chromophoric systems.[16][17]

  • Agrochemicals: The nitroaromatic and thioether moieties are present in some pesticides, suggesting potential applications in this field.[16]

Signaling_Pathways cluster_Applications Potential Applications Target_Molecule 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde Drug_Discovery Drug Discovery Target_Molecule->Drug_Discovery Scaffold for Novel Therapeutics Materials_Science Materials Science Target_Molecule->Materials_Science Precursor for Dyes & Polymers Agrochemicals Agrochemicals Target_Molecule->Agrochemicals Potential Pesticide Intermediate

Caption: Potential applications of the target molecule.

Safety Considerations

Conclusion

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery, materials science, and agrochemical research. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of multiple reactive functional groups provides a platform for the generation of diverse and complex molecular architectures. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound.

References

  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Alfa Chemistry. CAS 175278-42-9 Benzaldehyde,2-[(4-methylphenyl)thio]-5-nitro-.
  • American Chemical Society. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1. The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of diaryl thioethers via cross‐coupling of thiophenols and...
  • American Chemical Society. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 2-Nitrobenzaldehyde.
  • National Institutes of Health. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC.
  • Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Wikipedia. 3-Nitrobenzaldehyde.
  • MDPI. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • Benchchem. 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid | 66949-29-9.
  • Shaanxi Bloom Tech Co., Ltd. What is the purpose of 3-Nitrobenzaldehyde.
  • PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
  • Apollo Scientific. 175278-42-9 Cas No. | 2-[(4-Methylphenyl)thio]-5...
  • Santa Cruz Biotechnology. 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde | CAS 175278-42-9.
  • PubChem. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541.
  • Taylor & Francis Online. The importance of sulfur-containing motifs in drug design and discovery.
  • Benchchem. 4-Nitrobenzaldehyde chemical structure and properties.
  • PubMed. Thioethers: An Overview.
  • Benchchem. The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • Apollo Scientific. dione 611-08-5 OR28755 10.
  • ResearchGate. Other drugs containing thioethers | Download Scientific Diagram.
  • Taylor & Francis Online. Thioethers – Knowledge and References.
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • PubChem. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145.
  • CymitQuimica. 2-((4-Chlorophenyl)thio)-5-nitrobenzaldehyde.
  • PubMed Central. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • PubChem. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101.
  • National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Google Patents. CN102329234A - Production process of m-nitrobenzaldehyde.
  • Merck Millipore. 4-Nitrobenzaldehyde CAS 555-16-8 | 806766.
  • PubChem. 2,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 735456.
  • PubChem. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (C15H13NO4S).
  • PrepChem.com. Preparation of 4-nitrobenzaldehyde.
  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-.
  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • Biomedical and Pharmacology Journal. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base.
  • ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies.
  • PubChem. 5-Nitrosalicylaldehyde | C7H5NO4 | CID 66808.

Sources

Foundational

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Disclaimer: The compound 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a specific chemical entity for whic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Disclaimer: The compound 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a specific chemical entity for which, as of the current date, no dedicated studies on its biological mechanism of action have been published in publicly accessible scientific literature. The following guide is therefore a scientifically informed projection, postulating a potential mechanism of action by synthesizing data from structurally related compounds. The proposed mechanisms are hypothetical and require experimental validation.

Introduction

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is an aromatic compound characterized by a benzaldehyde ring substituted with a nitro group and a methylphenylthio (thioether) group. While its primary role in the scientific literature is that of a chemical intermediate in organic synthesis, its structural motifs—the nitrobenzaldehyde core and the thioether linkage—are present in numerous molecules with well-documented biological activities.[1][2][3] This guide will dissect the potential contributions of these functional groups to a hypothetical mechanism of action, drawing on established research for each component.

PART 1: Deconstruction of the Molecular Architecture and Putative Biological Activity

The structure of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde suggests two primary avenues for biological interaction, stemming from its core functional components: the nitrobenzaldehyde moiety and the thioether linkage.

The Nitrobenzaldehyde Core: A Potential Pro-Apoptotic and Genotoxic Agent

The nitrobenzaldehyde group is a known pharmacophore with a range of biological effects, most notably in oncology research.[3][4]

Hypothesized Mechanism: Photodynamic Therapy and Intracellular Acidification

A prominent mechanism associated with nitrobenzaldehyde is its function as a "caged" proton carrier in photodynamic therapy.[4] When injected into a tumor and activated by UV light, it can release a proton, leading to rapid intracellular acidification and subsequent apoptosis of cancer cells.[4]

  • Activation: Upon exposure to UV light (in the 200-410 nm range), the nitro group is excited.[4]

  • Proton Release: This excitation facilitates the release of a proton (H+), effectively turning the compound into a localized acidifying agent.[4]

  • Apoptosis Induction: The sudden drop in intracellular pH disrupts cellular homeostasis, triggering programmed cell death (apoptosis).[4]

This non-invasive therapeutic strategy has shown efficacy in preclinical models, including triple-negative breast cancer.[4]

Experimental Protocol: Assessing Photodynamic Activity

A standard protocol to validate this hypothetical mechanism would involve:

  • Cell Culture: Culturing a relevant cancer cell line (e.g., breast, prostate, or pancreatic cancer cells).

  • Compound Incubation: Treating the cells with varying concentrations of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

  • UV Activation: Exposing the treated cells to a controlled dose of UV light at a specific wavelength.

  • Viability Assay: Assessing cell viability post-exposure using methods like MTT or trypan blue exclusion assays.

  • Apoptosis Assay: Quantifying apoptosis through techniques such as flow cytometry with Annexin V/Propidium Iodide staining.

Potential Genotoxicity

Some nitrobenzaldehyde derivatives have been shown to possess weak genotoxic activity, capable of inducing DNA single-strand breaks and increasing revertants in microbial mutagenicity tests (Ames test).[5] This suggests that 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde could potentially interact with DNA, although this effect might only be significant at cytotoxic concentrations.[5]

The Thioether Linkage: A Hub for Diverse Biological Interactions

Thioethers (sulfides) are integral structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2][6][7] Their presence in 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde suggests a range of potential biological activities.

Anticancer and Cytotoxic Potential

Thioether-containing compounds are extensively reviewed for their anticancer properties.[1][6] They can exhibit cytotoxicity against various cancer cell lines, and the thioether linkage is a key feature in several approved antineoplastic agents.[1] The sulfur atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding to biological targets.[7]

Antimicrobial and Antioxidant Activity

Schiff bases derived from thioether-containing aldehydes, such as 4-(methylthio)benzaldehyde, have demonstrated antibacterial and antioxidant properties.[8] This suggests that 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde could potentially exhibit similar activities. The thioether moiety can act as a radical scavenger and a metal ion chelator.[8]

PART 2: Integrated Hypothetical Mechanism of Action

Based on the individual contributions of its functional groups, a plausible, albeit speculative, mechanism of action for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde can be proposed. The compound could function as a multi-faceted agent, with its activity being context-dependent (e.g., requiring photoactivation for certain effects).

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anticancer effects of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, integrating the photodynamic and thioether-mediated activities.

G cluster_0 Extracellular cluster_1 Intracellular Compound 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde UV UV Light Activation Compound->UV Thioether_Target Thioether-Target Interaction (e.g., enzyme inhibition) Compound->Thioether_Target Proton Proton (H+) Release UV->Proton Acidification Intracellular Acidification Proton->Acidification Apoptosis Apoptosis Acidification->Apoptosis Thioether_Target->Apoptosis ROS Modulation of Reactive Oxygen Species (ROS) Thioether_Target->ROS ROS->Apoptosis

Caption: Hypothetical mechanism of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

PART 3: Data Summary and Experimental Considerations

While no direct experimental data exists for the target compound, the following table summarizes the activities of related compounds, providing a basis for future investigations.

Compound ClassBiological ActivityKey FindingsReferences
NitrobenzaldehydesAnticancer (Photodynamic)Functions as a caged H+ carrier, inducing apoptosis upon UV activation.[4]
GenotoxicityCan cause DNA single-strand breaks at high concentrations.[5]
ThioethersAnticancerFound in numerous antineoplastic agents; exhibit cytotoxicity.[1][6]
AntimicrobialSchiff bases of thioether aldehydes show activity against bacterial strains.[8]
AntioxidantCan act as radical scavengers and metal chelators.[8]

Experimental Workflow for Mechanism Validation

To validate the hypothetical mechanism of action, a structured experimental workflow is necessary.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Photoactivation Photodynamic Activity Assay (with/without UV) Cytotoxicity->Photoactivation Antimicrobial Antimicrobial Screening (MIC/MBC) Target_ID Target Identification (e.g., Proteomics, Kinase profiling) Antimicrobial->Target_ID Antioxidant Antioxidant Assays (DPPH, FRAP) Apoptosis_Analysis Apoptosis Pathway Analysis (Caspase activation, Bcl-2 family) Antioxidant->Apoptosis_Analysis Photoactivation->Apoptosis_Analysis Xenograft Xenograft Tumor Models Apoptosis_Analysis->Xenograft Target_ID->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While the precise mechanism of action for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde remains to be elucidated through direct experimental research, its chemical structure provides a strong basis for postulating a multi-faceted biological activity. The nitrobenzaldehyde core suggests potential for photo-activated anticancer therapy through intracellular acidification, while the thioether linkage is a well-established motif in compounds with anticancer, antimicrobial, and antioxidant properties. The synergistic or independent actions of these two moieties could result in a unique pharmacological profile. The experimental frameworks proposed in this guide offer a roadmap for future research to explore and validate these exciting possibilities.

References

  • Thioethers: An Overview. PubMed. [Link]

  • The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC - NIH. [Link]

  • (PDF) Thioethers: An Overview. ResearchGate. [Link]

  • Other drugs containing thioethers | Download Scientific Diagram. ResearchGate. [Link]

  • Representatives of thioethers compounds | Download Scientific Diagram. ResearchGate. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. [Link]

  • Benzyl thioether formation merging copper catalysis. RSC Publishing. [Link]

  • Examples of biologically important thioethers. ResearchGate. [Link]

  • Genotoxic activity of m-nitrobenzaldehyde. PubMed. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

  • 3-Nitrobenzaldehyde. Wikipedia. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Synthesis, characterization and biological evaluations of 2-(4-. Der Pharma Chemica. [Link]

  • Process for the preparation of 2-nitrobenzaldehyde.
  • (PDF) 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. [Link]

  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. [Link]

  • Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. ResearchGate. [Link]

Sources

Exploratory

potential therapeutic applications of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Executive Summary 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a unique chemical entity characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Executive Summary

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a unique chemical entity characterized by a trifecta of functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a polarizable thioether linkage. While direct therapeutic applications of this specific molecule are not yet documented in peer-reviewed literature, its structural motifs are prevalent in a variety of biologically active compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a prospective analysis of its potential therapeutic applications, grounded in the established bioactivities of its constituent functional groups. We will explore the scientific rationale for investigating this compound as a potential anticancer and antimicrobial agent, provide detailed experimental workflows for its evaluation, and outline a plausible synthetic pathway.

Part 1: Scientific Rationale for Therapeutic Investigation

The therapeutic potential of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde can be inferred from the known biological activities associated with its core chemical features.

The Nitroaromatic Moiety: A Precursor for Bioactivity

The nitro group (NO₂) is a well-established pharmacophore, imparting a range of biological effects. Nitroaromatic compounds are known to exhibit a wide spectrum of activities, including antineoplastic, antibiotic, and antiparasitic properties. The strong electron-withdrawing nature of the nitro group can polarize the aromatic ring, making it susceptible to bioreductive activation within hypoxic environments, such as those found in solid tumors or certain microbial infections. This can lead to the generation of cytotoxic reactive nitrogen species. Furthermore, substituted nitrobenzaldehydes have been investigated for their role in photodynamic therapy, where light activation triggers cellular disruption, a promising avenue for targeted cancer treatment.[1][2][3]

The Thioether Linkage: Modulator of Physicochemical Properties and Biological Interactions

The thioether (R-S-R') linkage is a common feature in many biologically active molecules and approved drugs.[4] Its presence significantly influences a compound's physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, including enzymes and receptors. Thioether-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.[4][5][6] The p-tolyl group attached to the sulfur may further enhance binding affinity through hydrophobic and π-stacking interactions within target proteins.

The Benzaldehyde Functional Group: A Versatile Chemical Handle

The aldehyde group is a highly versatile functional group that can serve as a key synthetic intermediate. It readily undergoes condensation reactions with primary amines to form Schiff bases (-HC=N-). Schiff base derivatives of various aldehydes have been extensively studied and have shown significant potential as antibacterial, antifungal, and anticancer agents.[7][8][9] Therefore, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde can be viewed not only as a potential therapeutic agent in its own right but also as a valuable scaffold for the synthesis of a diverse library of bioactive compounds.

Part 2: Proposed Therapeutic Applications and Investigational Workflows

Based on the rationale outlined above, two primary therapeutic areas are proposed for investigation: oncology and infectious diseases.

Anticancer Potential

Hypothesis: 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde may exhibit selective cytotoxicity against cancer cells through mechanisms such as induction of apoptosis, cell cycle arrest, or photodynamic activity.

2.1.1 Experimental Workflow: In Vitro Anticancer Evaluation

A tiered screening approach is recommended to systematically evaluate the anticancer potential of the compound.

Step 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines and a normal cell line to assess selectivity.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a normal fibroblast cell line (e.g., HFF-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Step 2: Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.1.2 Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes the type of data that would be generated from the MTT assay, with example values for context.

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.5
HepG2Hepatocellular Carcinoma22.8
A549Lung Carcinoma18.2
HFF-1Normal Fibroblast> 100

2.1.3 Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation start Synthesize & Purify Compound mtt MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) start->mtt Test Compound ic50 Determine IC50 Values & Selectivity Index mtt->ic50 Analyze Data apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis If Selective mechanism Mechanism of Action Studies (Cell Cycle, ROS, etc.) apoptosis->mechanism Confirm Apoptosis

Workflow for in vitro anticancer evaluation.
Antimicrobial Potential

Hypothesis: The presence of the nitro group and the thioether linkage may confer antibacterial and/or antifungal activity upon 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

2.2.1 Experimental Workflow: Antimicrobial Susceptibility Testing

Step 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

  • Protocol (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2.2.2 Data Presentation: Hypothetical Antimicrobial Activity

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64
Candida albicansFungus32

2.2.3 Visualization: Antimicrobial Testing Workflow

antimicrobial_workflow cluster_antimicrobial Antimicrobial Activity Screening start Compound Stock Solution mic Broth Microdilution Assay (Bacteria & Fungi Panel) start->mic Prepare Dilutions read_mic Determine MIC Values mic->read_mic Incubate & Read mbc Determine MBC/MFC (Sub-culturing) read_mic->mbc If Active

Workflow for antimicrobial susceptibility testing.

Part 3: Synthesis and Derivatization

A plausible synthetic route for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde would involve a nucleophilic aromatic substitution reaction.

Proposed Synthesis
  • Reaction: Nucleophilic substitution of a halogen on a nitro-substituted benzaldehyde with a thiolate.

  • Starting Materials: 2-Chloro-5-nitrobenzaldehyde and 4-methylbenzenethiol (p-thiocresol).

  • Protocol:

    • Dissolve 2-chloro-5-nitrobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to the mixture.

    • Slowly add a solution of 4-methylbenzenethiol in DMF to the reaction mixture.

    • Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

synthesis_pathway reactant1 2-Chloro-5-nitrobenzaldehyde reagents + K2CO3, DMF Heat reactant1->reagents reactant2 4-Methylbenzenethiol reactant2->reagents product 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde reagents->product

Proposed synthesis of the title compound.

References

  • Alfa Chemistry. Benzaldehyde, 2-[(4-methylphenyl)thio]-5-nitro-. [Link]

  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163. [Link]

  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus. [Link]

  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. [Link]

  • Lobana, T. S., et al. (2021). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions, 50(20), 6823-6833. [Link]

  • Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. (1981). [About the antimicrobial activity of substituted aromatic aldehydes]. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • ResearchGate. (2006). Synthesis and anti-microbial activity evaluation of some new 1-benzoyl-isothiosemicarbazides. [Link]

  • Brzozowski, Z., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. PubMed Central. [Link]

  • Hussein, A. M., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]

  • Chirită, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central. [Link]

  • Lescrinier, E., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. [Link]

Sources

Foundational

spectroscopic data for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Abstract This technical guide provides a detailed spectroscopic analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a substituted...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a substituted aromatic compound of interest in synthetic chemistry. We present a complete, predicted dataset and interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The methodologies for data acquisition are described, emphasizing experimental choices that ensure data integrity and reproducibility. This document serves as an authoritative reference for researchers engaged in the synthesis, characterization, and quality control of this and structurally related molecules.

Introduction and Molecular Structure

The precise characterization of molecular structures is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the atomic and molecular structure, confirm the identity of a synthesized compound, and assess its purity. 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a multifuncionalized aromatic compound featuring an aldehyde, a nitro group, and a thioether linkage. Each of these functional groups imparts distinct electronic and chemical properties to the molecule, making a multi-faceted spectroscopic approach essential for unambiguous identification.

The structural integrity of such intermediates is paramount in multi-step syntheses. This guide establishes a benchmark spectroscopic profile for this compound, detailing the expected spectral signatures that arise from its unique arrangement of functional groups.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde are systematically numbered as shown below. This convention will be used throughout the data analysis sections.

G M M⁺• m/z = 273 M_H [M-H]⁺ m/z = 272 M->M_H - •H M_CHO [M-CHO]⁺ m/z = 244 M->M_CHO - •CHO Frag1 [C₇H₄NO₂S]⁺ m/z = 152 M->Frag1 Ar-S Cleavage Frag2 [C₇H₇S]⁺ m/z = 121 M->Frag2 Ar-S Cleavage Frag3 [C₇H₇]⁺ m/z = 91 Frag2->Frag3 - •S

Exploratory

Introduction: The Versatile Role of Substituted Nitrobenzaldehydes in Modern Chemistry

An In-depth Technical Guide to Substituted Nitrobenzaldehydes: Synthesis, Reactivity, and Applications Substituted nitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring bearing both an alde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Nitrobenzaldehydes: Synthesis, Reactivity, and Applications

Substituted nitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring bearing both an aldehyde (-CHO) and a nitro (-NO₂) group, along with other potential substituents. These molecules serve as foundational pillars in synthetic organic chemistry, acting as versatile precursors for a vast array of complex molecules.[1][2] The powerful electron-withdrawing nature of the nitro group, combined with the electrophilic character of the aldehyde, imparts a unique reactivity profile that chemists have harnessed for decades.[1][2] This dual functionality allows for a diverse range of chemical transformations, from classic condensation reactions to sophisticated photochemical manipulations.

The strategic placement of the nitro group and other substituents on the aromatic ring significantly influences the molecule's electronic properties and steric environment, dictating its reaction pathways and ultimate utility. For researchers, scientists, and drug development professionals, a deep understanding of substituted nitrobenzaldehydes is crucial. They are not merely starting materials but key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[3][4][5] This guide provides a comprehensive exploration of the synthesis, core reaction mechanisms, and cutting-edge applications of these indispensable chemical building blocks, offering field-proven insights for their effective utilization in research and development.

Part 1: Synthesis of Substituted Nitrobenzaldehydes

The efficient synthesis of substituted nitrobenzaldehydes is a critical first step for their application. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Direct Nitration of Benzaldehyde Derivatives

The most common method for preparing nitrobenzaldehydes is the direct electrophilic nitration of benzaldehyde.[3] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The aldehyde group is a meta-directing deactivator, leading primarily to the formation of m-nitrobenzaldehyde. Achieving ortho or para substitution requires careful control of reaction conditions or the use of alternative nitrating agents.[6]

G

Oxidation of Substituted Nitrotoluenes

An alternative and widely used strategy involves the oxidation of the corresponding nitrotoluene. This approach is particularly useful for obtaining the o-nitro and p-nitro isomers, which are less accessible through direct nitration of benzaldehyde. Various oxidation methods have been developed, each with its own advantages and limitations.

  • Chromium Trioxide Oxidation: A classic method involves the oxidation of 2-nitrotoluene with chromium trioxide in acetic anhydride to form o-nitrobenzaldiacetate, which is subsequently hydrolyzed to yield 2-nitrobenzaldehyde.[7]

  • Kornblum Oxidation: This method provides a pathway from alkyl halides to aldehydes. 2-Nitrobenzyl bromide can be oxidized using dimethyl sulfoxide (DMSO) to produce 2-nitrobenzaldehyde.[7]

Comparative Overview of Synthetic Routes

The selection of a synthetic strategy is a critical decision based on factors like desired isomer, yield, safety, and cost.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldKey Considerations
Direct Nitration BenzaldehydeHNO₃, H₂SO₄High (for meta)Primarily yields the meta isomer. Isomer separation can be challenging.[3][6]
Oxidation (Diacetate) 2-NitrotolueneCrO₃, Ac₂O, H₂SO₄~75% (from diacetate)Two-step process; involves hazardous chromium reagents.[7]
Kornblum Oxidation 2-Nitrobenzyl BromideDMSO, NaHCO₃Moderate to GoodUseful for specific isomer synthesis; avoids harsh oxidizing agents.[7]
Vilsmeier-Haack NitrobenzeneDMF, POCl₃VariableCan provide access to specific isomers not easily obtained otherwise.[3]
Experimental Protocol: Synthesis of m-Nitrobenzaldehyde

This protocol describes a standard laboratory procedure for the nitration of benzaldehyde.

Materials:

  • Benzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate Solution

  • Dichloromethane

Procedure:

  • Preparation: In a three-necked flask equipped with a dropping funnel and a thermometer, cool 40 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 15 mL of concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Addition of Benzaldehyde: Add 15 mL of benzaldehyde dropwise to the nitrating mixture over 30-45 minutes, ensuring the temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for one hour.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt. The crude m-nitrobenzaldehyde will separate as an oil. Separate the aqueous layer. Wash the oil with water, followed by a 10% sodium carbonate solution until effervescence ceases, and then again with water.

  • Extraction & Purification: Dissolve the oil in dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Part 2: Core Reactivity and Mechanistic Insights

The synthetic power of substituted nitrobenzaldehydes stems from the distinct reactivity of the aldehyde and nitro functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions, forming the basis for countless carbon-carbon and carbon-heteroatom bond formations.

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes.[8] It involves the reaction of a nitrobenzaldehyde with a phosphonium ylide (a Wittig reagent). The strong electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the reaction. The mechanism proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[9][10]

  • Causality: The stereochemical outcome (E/Z alkene) is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) are less reactive and allow for equilibration, typically leading to the thermodynamically more stable (E)-alkene.[10] Non-stabilized ylides react rapidly and irreversibly, often favoring the (Z)-alkene.[10]

G

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[11] This transformation is highly valuable as the resulting β-nitro alcohol products are precursors to β-amino alcohols or α-hydroxy ketones, which are important structural motifs in many pharmaceuticals.[12] The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nitrobenzaldehyde.

Nitrobenzaldehydes readily react with primary amines to form Schiff bases (imines).[5] This condensation is fundamental in medicinal chemistry, as Schiff bases derived from 2-nitrobenzaldehyde have been investigated for their antibacterial and anticancer properties.[5]

A historically significant reaction is the Baeyer–Drewsen indigo synthesis, where 2-nitrobenzaldehyde condenses with acetone in the presence of a base to produce the iconic indigo dye.[1][4] This reaction proceeds through a series of aldol-type condensation and cyclization steps, showcasing the synthetic potential of the ortho-disposed functional groups.[1]

Reactions of the Nitro Group: Reduction to Amines

A pivotal transformation in the chemistry of nitrobenzaldehydes is the reduction of the nitro group to an amine. This reaction fundamentally alters the electronic properties of the ring and introduces a nucleophilic center. The resulting aminobenzaldehydes are critical intermediates for the synthesis of heterocyclic compounds. For example, 2-aminobenzaldehyde is a gateway to the synthesis of quinolines, a recurring and privileged scaffold in a broad spectrum of biologically active pharmaceutical agents.[4]

G

Photochemistry: The o-Nitrobenzyl Photolabile Protecting Group

The unique ortho-positioning of the nitro and aldehyde (or a derivative) groups in 2-nitrobenzaldehyde enables its use as a photolabile protecting group (PPG), one of the most powerful tools in chemical biology and materials science.[1][13] These "caged" compounds remain inert until they are exposed to light of a specific wavelength (typically UV), which triggers the release of the active molecule with high spatial and temporal precision.[13][14]

Mechanism of Photocleavage: The process is initiated by the photoexcitation of the nitro group.[14] The excited nitro group then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[15][16] This transient species rapidly rearranges, cleaving the bond to the protected functional group and releasing it. The process concomitantly forms an o-nitrosobenzaldehyde or a related derivative as a byproduct.[16][17]

  • Trustworthiness: This self-validating system is highly reliable. The release is triggered only by an external light stimulus, providing an orthogonal deprotection strategy that is independent of chemical reagents. Researchers have developed numerous derivatives to fine-tune the absorption wavelength and improve the quantum yield of the photolysis reaction.[13][15]

G

Part 3: Applications in Drug Development and Beyond

The rich chemistry of substituted nitrobenzaldehydes translates directly into a wide range of high-value applications.

Central Role in Pharmaceutical Synthesis

Nitroaromatic compounds, including substituted nitrobenzaldehydes, are integral to medicinal chemistry.[18]

  • Building Blocks: They are essential starting materials for drugs targeting a wide range of diseases. For instance, 2-nitrobenzaldehyde is a key intermediate in the synthesis of Nifedipine, a calcium channel blocker used to treat hypertension.[7] The Morita-Baylis-Hillman adducts derived from 2-nitrobenzaldehyde are used to construct drug-like scaffolds for potential HIV and antimalarial agents.[19]

  • Bioactive Scaffolds: The nitroaromatic motif itself is present in numerous therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[18][20][21]

The Duality of the Nitro Group: Bioactivation and Toxicity

The nitro group is often considered a "privilege and a problem" in drug design.[20][22]

  • Mechanism of Action: In many antimicrobial and anticancer drugs, the therapeutic effect relies on the bioreduction of the nitro group within target cells (e.g., in hypoxic tumor environments or anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[18][22]

  • Toxicity Concerns: Conversely, this same metabolic activation can lead to toxicity, as the intermediates can damage DNA and cause mutagenic or genotoxic effects.[18][22][23] A critical aspect of modern drug development is therefore to carefully balance the therapeutic benefits of the nitro group against its potential toxicity, often through strategic molecular design.[22]

Advanced Applications in Photochemistry and Materials

The use of o-nitrobenzyl derivatives as PPGs has revolutionized several fields:

  • Caged Compounds: In pharmacology and neuroscience, "caged" neurotransmitters (like carbamoylcholine) can be synthesized using o-nitrobenzyl groups.[15] This allows researchers to release the signaling molecule at a precise location and time using a laser pulse, enabling the detailed study of receptor function.[15]

  • Microarray Synthesis: Photolithographic synthesis of high-density DNA and peptide microarrays relies on PPGs. o-Nitrobenzyl derivatives are used to protect the monomers, and light is used to selectively deprotect specific spots on the array, allowing for the combinatorial synthesis of millions of unique sequences in a small area.[13]

  • Polymer and Materials Science: These compounds are used to create photoresponsive polymers and materials, enabling the light-induced alteration of material properties for applications in 3D patterning and functionalization.[2][13]

Conclusion

Substituted nitrobenzaldehydes are far more than simple chemical intermediates; they are enabling tools for innovation across the scientific landscape. Their unique combination of an electrophilic aldehyde and a versatile, albeit complex, nitro group provides a rich platform for synthetic exploration. From the foundational Wittig and Henry reactions to their sophisticated use as phototriggers in biology, these compounds continue to empower researchers to construct complex molecular architectures and probe intricate biological systems. For professionals in drug development, a nuanced understanding of both the synthetic utility and the toxicological profile of the nitroaromatic core is essential for designing the next generation of safe and effective therapeutics. As synthetic methodologies become more refined and our understanding of their photochemical and biological behavior deepens, the importance of substituted nitrobenzaldehydes in science and technology is set to expand even further.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Hagen, V., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Walker, J. W., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799-1805.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (n.d.). Sarchem Labs.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri-St. Louis.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-353.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). CDN.
  • Photolabile protecting group. (n.d.). In Wikipedia.
  • Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • da Cunha, L. C., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • N'Da, D. D. (2019). Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig reaction. (n.d.). In Wikipedia.
  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. (2022). Journal of the American Chemical Society, 144(34), 15585-15591.
  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • Analysis of reaction kinetics for different 2-Nitrobenzaldehyde synthesis routes. (n.d.). Benchchem.
  • Henry reaction with benzaldehyde & nitromethane. (n.d.). Buchler GmbH.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Novel Schiff Bases from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. Schiff bases, containing the ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. Schiff bases, containing the characteristic azomethine (-C=N-) group, are a critical class of compounds in medicinal chemistry and materials science.[1][2] The specific precursor used here incorporates a thioether linkage and a nitro group, functionalities known to impart significant biological activities and unique electronic properties.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

Introduction and Scientific Rationale

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] This reaction forms an imine or azomethine linkage, a structural motif responsible for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The starting aldehyde, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, is of particular interest. The presence of:

  • A Nitro Group (-NO₂): A strong electron-withdrawing group that can enhance the biological activity of the resulting Schiff base and is a common feature in many bioactive molecules.[3][7]

  • A Thioether Linkage (-S-): Known to contribute to the coordination chemistry of the molecule, allowing for the formation of stable metal complexes which can exhibit enhanced catalytic or biological activity.[8]

The combination of these features in a single molecular scaffold provides a robust platform for developing novel therapeutic agents and functional materials. This protocol details a reliable and reproducible method for synthesizing these target compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step.[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable intermediate called a carbinolamine.[10]

  • Dehydration: The carbinolamine then undergoes dehydration to form the stable imine (Schiff base). This step is typically the rate-determining step and can be catalyzed by a mild acid.[9] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then eliminated to form the C=N double bond.

It is crucial to maintain a mildly acidic pH. If the conditions are too acidic, the primary amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[9]

Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of a representative Schiff base from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and aniline. The same general procedure can be adapted for other primary aromatic or aliphatic amines.

3.1. Materials and Equipment
Reagents & Chemicals Equipment
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehydeRound-bottom flask (50 mL or 100 mL)
Aniline (or other primary amine)Reflux condenser
Absolute Ethanol (Solvent)Magnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle
Deionized WaterBuchner funnel and filter flask
Diethyl Ether (for washing)Thin Layer Chromatography (TLC) plates (Silica gel)
Solvents for Recrystallization (e.g., Ethanol, Ethyl Acetate/Hexane)[11]Melting point apparatus
FT-IR Spectrometer, NMR Spectrometer
3.2. Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is fully dissolved. Gentle warming may be required.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the selected primary amine (e.g., aniline) in 15 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution in the round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[3] Let the reaction proceed under reflux for 3-5 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate, using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the starting aldehyde spot and the appearance of a new, distinct product spot indicates the reaction is progressing.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base should form.[6] The cooling process can be completed in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove soluble impurities, followed by a wash with diethyl ether to facilitate drying.[13]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours or until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants Dissolve Aldehyde & Amine in Ethanol Catalyst Add Catalytic Glacial Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (3-5 hours) Catalyst->Reflux TLC Monitor via TLC Reflux->TLC Cool Cool to Room Temp & Ice Bath TLC->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Ether Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Spectroscopic Characterization Dry->Characterize

Caption: Experimental workflow from preparation to characterization.

Purification by Recrystallization

Recrystallization is a critical technique for purifying solid organic compounds, removing impurities that may have co-precipitated with the product.[4][14]

  • Solvent Selection: The ideal solvent is one in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] Ethanol often works well, but solvent systems like ethyl acetate/hexane may also be effective.[11]

  • Procedure: Dissolve the crude, dried product in a minimum amount of the hot (near boiling) recrystallization solvent.[14] If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Pure crystals of the Schiff base will gradually form, leaving impurities behind in the solution (mother liquor).[15]

  • Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.[14]

Characterization of the Synthesized Schiff Base

Confirming the structure and purity of the final product is a non-negotiable step. The following spectroscopic techniques are essential.

5.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[16]

  • Disappearance of Aldehyde C=O: The strong carbonyl (C=O) stretching peak of the starting aldehyde (typically ~1700 cm⁻¹) should be absent in the product spectrum.

  • Disappearance of Amine N-H: The N-H stretching peaks of the primary amine (typically 3300-3500 cm⁻¹) should also be absent.

  • Appearance of Imine C=N: The most crucial confirmation is the appearance of a new, sharp absorption band in the region of 1600-1650 cm⁻¹ , which is characteristic of the azomethine (-C=N-) group.[17][18]

  • Presence of Nitro NO₂: Strong asymmetric and symmetric stretching bands for the nitro group should be visible around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ .[17]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet peak will appear in the downfield region, typically between δ 8.0-9.0 ppm .[1][17] The disappearance of the aldehyde proton peak (usually δ 9.5-10.5 ppm) is a key indicator of reaction completion.

    • Aromatic Protons: Complex multiplets corresponding to the protons on the aromatic rings will be observed in the δ 7.0-8.5 ppm region.

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): A distinct signal for the imine carbon will be present in the range of δ 155-165 ppm .[17] The aldehyde carbonyl carbon signal (typically >δ 190 ppm) will be absent.

5.3. Expected Data Summary

The following table provides hypothetical yet representative data for a Schiff base synthesized from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and aniline.

Parameter Expected Value / Observation Significance
Appearance Yellow Crystalline SolidFormation of conjugated imine system
Yield > 80%Efficient reaction
Melting Point Sharp, defined range (e.g., 182-185 °C)[7]High purity
FT-IR (cm⁻¹) ~1620 (C=N), ~1530 & ~1350 (NO₂)Confirmation of functional groups
¹H NMR (δ, ppm) ~8.6 (s, 1H, -CH=N-)Azomethine proton present
¹³C NMR (δ, ppm) ~160 (-CH=N-)Azomethine carbon present
Visualization of the General Reaction Scheme

Caption: General synthesis of Schiff bases via condensation.

Potential Applications and Future Directions

The synthesized Schiff bases, featuring thioether and nitro moieties, are prime candidates for several advanced applications:

  • Medicinal Chemistry: These compounds can be screened for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][19] The nitro group, in particular, is a well-known pharmacophore.[7]

  • Coordination Chemistry: The imine nitrogen and thioether sulfur atoms can act as donor sites, making these compounds excellent ligands for forming stable coordination complexes with various transition metals.[5][18] These metal complexes often show enhanced catalytic activity or biological potency compared to the free ligands.[19][20]

  • Sensors and Dyes: The conjugated π-system of these aromatic Schiff bases can give rise to interesting photophysical properties, making them suitable for development as colorimetric sensors or functional dyes.[19]

References
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. Retrieved from [Link]

  • Exaly. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Retrieved from [Link]

  • JETIR.org. (2018). Schiff bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Catalyst for the Synthesis of Schiff Bases. Retrieved from [Link]

  • JETIR.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • ADYÜ BAP. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Schiff base metal complexes for use as catalysts in organic synthesis.
  • HMU CPD. (n.d.). Synthesis and Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • Christopher Newport University. (n.d.). Schiff base metal complexes : synthesis and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. Retrieved from [Link]

Sources

Application

A Comprehensive Guide to the Synthetic Applications of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Introduction: Unveiling a Versatile Aromatic Building Block In the landscape of modern organic synthesis, the strategic design of molecular scaffolds with tailored reactivity is paramount for the efficient construction o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds with tailored reactivity is paramount for the efficient construction of complex chemical entities. 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde emerges as a highly versatile, yet underexplored, aromatic building block. Its unique trifunctional architecture, featuring an electrophilic aldehyde, a reducible nitro group, and a strategically positioned thioether, offers a confluence of reactivity that can be harnessed for a multitude of synthetic transformations. The interplay between the electron-withdrawing nitro group and the electron-donating, though sterically influential, p-tolylthio substituent creates a nuanced electronic environment that dictates the regioselectivity and reactivity of the molecule. This guide provides an in-depth exploration of the synthesis and application of this reagent, offering field-proven insights and detailed protocols for its use in the synthesis of valuable heterocyclic frameworks and other key organic transformations.

Synthesis of the Reagent: A Nucleophilic Aromatic Substitution Approach

The most direct and industrially scalable synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the activation of the aromatic ring towards nucleophilic attack by the strongly electron-withdrawing nitro group.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[1][2] The electron-withdrawing nitro group, positioned para to the chloro leaving group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3] The ortho position of the chloro group to the aldehyde also contributes to the activation of the ring. The incoming nucleophile, in this case, the thiolate anion of 4-methylthiophenol, attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the desired product.

SNAr Mechanism start 2-Chloro-5-nitrobenzaldehyde + 4-Methylthiophenol thiolate 4-Methylthiophenolate start->thiolate Deprotonation base Base (e.g., K2CO3) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) thiolate->meisenheimer Nucleophilic Attack product 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde meisenheimer->product Elimination of Cl- chloride Chloride ion meisenheimer->chloride Wittig Reaction reagent 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde oxaphosphetane Oxaphosphetane Intermediate reagent->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (e.g., Ph3P=CHR) ylide->oxaphosphetane alkene Substituted Alkene oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Friedlander Synthesis start 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde amino_aldehyde In-situ generated 2-amino-thioether-benzaldehyde start->amino_aldehyde Nitro Reduction reduction Reduction (e.g., Fe/AcOH) condensation Condensation amino_aldehyde->condensation active_methylene Active Methylene Compound active_methylene->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization quinoline Substituted Quinoline cyclization->quinoline Benzothiazepine Synthesis

Sources

Method

Application Note & Protocol: Condensation Reactions of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde for the Synthesis of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for key condensation reactions involving 2-[(4-Methylphenyl)thio]-5-ni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for key condensation reactions involving 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This substrate is a highly valuable building block in synthetic organic chemistry, primarily due to the electronic properties of its substituents. The potent electron-withdrawing nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, while the thioether moiety offers sites for further functionalization.[1][2] This heightened reactivity makes it an excellent candidate for carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Knoevenagel condensations. The resulting products, including chalcone-like compounds and vinyl dinitriles, are privileged structures in medicinal chemistry, serving as precursors for a wide range of pharmacologically active agents.[3][4][5] This guide offers two robust, field-proven protocols, explains the causality behind critical experimental choices, and discusses the broad synthetic utility of the products.

Chemical Principles and Mechanistic Overview

The synthetic utility of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is rooted in its electronic structure. The nitro group (-NO₂) at the para-position relative to the thioether and meta to the aldehyde powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation of the ring makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.[2][6] This principle underpins the success of condensation reactions.

Claisen-Schmidt Condensation: This is a variation of the aldol condensation where an enolizable ketone (e.g., acetophenone) reacts with a non-enolizable aromatic aldehyde.[7] The reaction is typically catalyzed by a strong base (e.g., NaOH), which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a highly stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.[7][8]

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile).[9] The reaction is typically catalyzed by a weak base (e.g., piperidine), which is sufficient to deprotonate the highly acidic active methylene compound.[10] The resulting carbanion acts as a potent nucleophile, attacking the aldehyde. Subsequent dehydration produces a stable, highly conjugated product.[11]

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

Objective: To synthesize (E)-1-(Aryl)-3-(2-[(4-methylphenyl)thio]-5-nitrophenyl)prop-2-en-1-one, a chalcone derivative, via a Claisen-Schmidt condensation with a substituted acetophenone.

Causality: A strong base like sodium hydroxide is used to ensure sufficient deprotonation of the acetophenone's α-hydrogen to generate the reactive enolate ion. Ethanol serves as a suitable solvent as it dissolves the organic reactants while also being compatible with the aqueous base. The reaction is typically run at room temperature, as the activated aldehyde is highly reactive.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde≥98%Commercial Source-
Acetophenone (or substituted derivative)≥98%Commercial SourceNucleophilic partner.
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial SourceBase catalyst.
Ethanol (95%)Reagent GradeCommercial SourceReaction solvent.
Deionized Water-In-houseUsed for NaOH solution and washing.
Round-bottom flask, magnetic stirrer, Büchner funnel-Standard Lab Equipment-
Quantitative Data and Stoichiometry (Representative Example)
CompoundMW ( g/mol )Molar Eq.AmountVolume
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde289.321.02.89 g (10 mmol)-
Acetophenone120.151.01.20 g (10 mmol)1.17 mL
Sodium Hydroxide (10% aq. solution)40.00Catalytic-~5 mL
Ethanol (95%)46.07Solvent-40 mL
Step-by-Step Experimental Protocol
  • Reagent Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.89 g (10 mmol) of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 40 mL of 95% ethanol. Stir at room temperature until all solids are fully dissolved.[8]

  • Base Addition: While stirring vigorously, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes. The dropwise addition helps control the reaction temperature and prevents potential side reactions. A color change and the formation of a precipitate are typically observed.[12]

  • Reaction: Allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into 150 mL of ice-cold water in a beaker.[8] Stir the resulting suspension for 15 minutes to ensure complete precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A desiccator can be used to facilitate drying.

Purification and Characterization
  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol.[8] Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Characterization: The identity and purity of the final product should be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

Objective: To synthesize 2-((2-[(4-methylphenyl)thio]-5-nitrophenyl)methylene)malononitrile.

Causality: Active methylene compounds like malononitrile are sufficiently acidic to be deprotonated by a weak organic base like piperidine.[9] This avoids the use of strong bases which could potentially lead to undesired side reactions with the nitro or thioether groups. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion, particularly the final dehydration step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde≥98%Commercial Source-
Malononitrile≥99%Commercial SourceActive methylene compound.
Piperidine≥99%Commercial SourceWeak base catalyst.
Ethanol (Absolute)Reagent GradeCommercial SourceReaction solvent.
Round-bottom flask, reflux condenser-Standard Lab Equipment-
Quantitative Data and Stoichiometry (Representative Example)
CompoundMW ( g/mol )Molar Eq.AmountVolume
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde289.321.02.89 g (10 mmol)-
Malononitrile66.061.050.69 g (10.5 mmol)-
Piperidine85.15Catalytic-~0.2 mL (2-3 drops)
Ethanol (Absolute)46.07Solvent-30 mL
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2.89 g (10 mmol) of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and 0.69 g (10.5 mmol) of malononitrile in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of piperidine to the mixture using a Pasteur pipette.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. Monitor the reaction's progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates from the solution upon cooling. If necessary, cool the flask further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified product thoroughly.

Purification and Characterization
  • Purification: The product obtained from this procedure is often of high purity. If further purification is needed, recrystallization from ethanol or isopropanol is recommended.

  • Characterization: Confirm the structure and purity via melting point, ¹H NMR, ¹³C NMR, and FT-IR analysis.

Experimental Workflow and Logic

The successful synthesis of derivatives from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde relies on a systematic and logical workflow. The choice of catalyst and reaction conditions is paramount and is dictated by the nature of the nucleophile.

General Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Product Realization reagents Reagent Preparation (Aldehyde, Nucleophile, Solvent) setup Reaction Setup (Dissolution & Catalyst Addition) reagents->setup Combine reaction Condensation Reaction (Stirring / Reflux) setup->reaction Initiate monitoring Reaction Monitoring (TLC Analysis) reaction->monitoring Sample monitoring->reaction Continue / Stop workup Work-up & Isolation (Precipitation & Filtration) monitoring->workup Reaction Complete purify Purification (Recrystallization) workup->purify Crude Product char Characterization (Spectroscopy, MP) purify->char Pure Product

Caption: General workflow for condensation reactions.

Discussion of Critical Parameters
  • Choice of Catalyst: The pKa of the nucleophile's α-hydrogen dictates the choice of base. Ketones like acetophenone require a strong base (NaOH) for enolate formation.[8] In contrast, the highly acidic protons of malononitrile (pKa ≈ 11) only require a mild organic base like piperidine for deprotonation.[9]

  • Solvent Selection: Ethanol is a common choice as it effectively dissolves most aromatic aldehydes and nucleophiles, is relatively inert, and has a convenient boiling point for reflux. For reactions sensitive to water, absolute ethanol should be used.

  • Reaction Monitoring: TLC is a critical and inexpensive tool to track the consumption of the starting aldehyde and the formation of the more conjugated (and typically lower Rf) product. This prevents premature or unnecessarily long reaction times.

  • Work-up and Purification: Pouring the reaction mixture into water is an effective method for precipitating non-polar organic products while dissolving inorganic salts (like NaOH). Washing the crude product with a cold solvent (e.g., water or ethanol) removes residual starting materials without significantly dissolving the desired product. Recrystallization remains the gold standard for purifying solid organic compounds.

Applications and Further Synthetic Utility

The products of these condensation reactions are valuable intermediates in drug discovery and materials science.

  • Chalcones (from Protocol 1): The 1,3-diarylprop-2-en-1-one scaffold is a well-established "privileged structure" in medicinal chemistry.[5] Chalcone derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4][13]

  • Vinyl Dinitriles (from Protocol 2): The products of Knoevenagel condensation are potent Michael acceptors and versatile precursors for the synthesis of various heterocyclic systems, such as pyridines and pyrimidines, which are also core structures in many pharmaceuticals.

  • Further Transformations: The nitro group on the synthesized products can be readily reduced to an amine. This new functional group opens up a plethora of subsequent derivatization possibilities, such as amide bond formation or diazotization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

  • Molecules. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (Date unavailable). Novel Methods of Knoevenagel Condensation. [Link]

  • Catalysts. (Date unavailable). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date unavailable). The Influence of Nitro Group on Synthesis. [Link]

  • Organic Reactions. (Date unavailable). The Knoevenagel Condensation. [Link]

  • Chem LibreTexts. (Date unavailable). Claisen-Schmidt Condensation. [Link]

  • ResearchGate. (Date unavailable). Synthesis of the three nitro-sustituted chalcones. [Link]

  • World Journal of Pharmaceutical Research. (Date unavailable). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. [Link]

  • Jetir.org. (Date unavailable). SYNTHESIS OF CHALCONES. [Link]

  • Journal of Drug Delivery and Therapeutics. (Date unavailable). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

  • Nevolab. (Date unavailable). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. [Link]

  • PMC - PubMed Central. (Date unavailable). Chalcone: A Privileged Structure in Medicinal Chemistry. [Link]

  • PMC - NIH. (Date unavailable). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. [Link]

  • SpringerLink. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. [Link]

  • ResearchGate. (Date unavailable). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. [Link]

  • YouTube. (2021). Synthesis of Substituted Chalcones. [Link]

  • ResearchGate. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • PMC - NIH. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Introduction 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a complex organic molecule featuring an aromatic aldehyde, a thioether linkage, and a nitro functional group.[1] Its multifaceted structure suggests a potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a complex organic molecule featuring an aromatic aldehyde, a thioether linkage, and a nitro functional group.[1] Its multifaceted structure suggests a potential utility in medicinal chemistry and materials science, where such functionalities are often key to biological activity or material properties. A thorough and robust analytical characterization is paramount for its identification, purity assessment, and quality control in research and development settings.

This application note provides a detailed guide for the comprehensive analytical characterization of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. The methodologies are grounded in established principles for the analysis of aromatic thioethers and nitrobenzaldehydes and are designed to be self-validating systems.[2][3]

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
IUPAC Name 2-((4-methylphenyl)thio)-5-nitrobenzaldehyde[1]
CAS Number 175278-42-9[1]
Molecular Formula C₁₄H₁₁NO₃S[1]
Molecular Weight 273.31 g/mol Inferred from Formula
Melting Point 157°C[1]
Boiling Point 429.2°C at 760 mmHg[1]

Overall Analytical Workflow

The comprehensive characterization of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves a multi-technique approach to confirm its identity, structure, and purity. The following workflow provides a logical sequence for this analysis.

Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Identification cluster_purity Purity & Impurity Profiling cluster_final Final Assessment Synthesis Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesis->NMR MS Mass Spectrometry (EI-MS or ESI-MS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis HPLC HPLC-UV (Purity Assay & Impurity Detection) NMR->HPLC MS->HPLC FTIR->HPLC UV_Vis->HPLC TLC Thin-Layer Chromatography (Qualitative Purity Check) HPLC->TLC Final Comprehensive Data Analysis & Report HPLC->Final TLC->Final

Caption: Overall workflow for the characterization of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths will provide better signal dispersion, which is beneficial for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The expected chemical shifts will be influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the thioether linkage.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY): To aid in the assignment of proton signals, a 2D Correlation Spectroscopy (COSY) experiment is recommended. This will reveal proton-proton coupling networks within the two aromatic rings.

Expected Spectral Features:

Proton/CarbonExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (-CHO) 9.8 - 10.2 (¹H)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[5]
Aromatic Protons 7.0 - 8.5 (¹H)The protons on the nitro-substituted ring will be further downfield due to the strong electron-withdrawing nature of the NO₂ group. Protons ortho to the nitro group will be the most deshielded.
Methyl (-CH₃) 2.3 - 2.5 (¹H)The methyl group on the p-tolyl moiety is a typical singlet in this region.
Aldehyde Carbonyl 188 - 192 (¹³C)Aldehyde carbonyl carbons are characteristically found in this downfield region.[6]
Aromatic Carbons 110 - 150 (¹³C)The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the sulfur will be influenced by the thioether linkage.
Methyl Carbon 20 - 22 (¹³C)A typical chemical shift for a tolyl methyl carbon.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol for FT-IR Analysis

  • Sample Preparation: Prepare the sample using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. For the KBr method, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde, nitro, and aromatic thioether functionalities.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
Aldehyde C-H Stretch ~2830-2695C-H stretch of the aldehyde group, often appearing as a pair of weak bands.[4]
Carbonyl (C=O) Stretch ~1700-1720Strong C=O stretching vibration of the aromatic aldehyde.[4]
Asymmetric NO₂ Stretch ~1550-1475Strong asymmetric stretching of the nitro group.[4]
Symmetric NO₂ Stretch ~1365-1290Strong symmetric stretching of the nitro group.[4]
Aromatic C=C Stretch ~1600-1400Multiple bands corresponding to C=C stretching within the aromatic rings.[4]
C-S Stretch ~700-600Weak to medium C-S stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[7]

Protocol for Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is suitable for relatively volatile and thermally stable compounds and often provides rich fragmentation data. ESI is a softer ionization technique, ideal for obtaining the molecular ion peak with minimal fragmentation.

  • Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe. For ESI-MS, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI) and analyze the major fragment ions.

Expected Mass Spectrum Features:

Ionm/zInterpretation
Molecular Ion [M]⁺˙ 273.04Corresponds to the molecular weight of C₁₄H₁₁NO₃S. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fragment Ions VariousCommon fragmentation pathways may include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or cleavage of the thioether bond.
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its chromophoric systems.

Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile or cyclohexane) at a known concentration (typically 0.1-1 mM).[8] Perform serial dilutions to obtain solutions of varying concentrations for absorbance measurements.

  • Data Acquisition: Record the UV-Vis absorption spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε). The spectrum is expected to show strong absorptions due to π-π* transitions within the aromatic systems and n-π* transitions associated with the nitro and aldehyde groups.[8][9]

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and robust method for the analysis of nitroaromatic compounds.[11]

HPLC Method Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Select_Column Select Column (e.g., C18, Phenyl) Select_Mobile_Phase Select Mobile Phase (Acetonitrile/Water or Methanol/Water) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient/Isocratic Elution Select_Mobile_Phase->Optimize_Gradient Optimize_Flow_Rate Optimize Flow Rate & Temperature Optimize_Gradient->Optimize_Flow_Rate Select_Wavelength Select Detection Wavelength (λ_max) Optimize_Flow_Rate->Select_Wavelength Specificity Specificity Select_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow for HPLC method development and validation.

Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions (Starting Point):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Phenyl columns can also offer alternative selectivity for aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting gradient could be 50% acetonitrile, increasing to 95% over 20 minutes. The use of a buffer (e.g., 10-20 mM phosphate buffer at pH 3-4) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a λ_max determined from the UV-Vis spectrum, likely around 254 nm or another strong absorption band.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13][14][15] This includes assessing:

    • Specificity: The ability to resolve the analyte from potential impurities and degradation products.

    • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical characterization of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde requires a multi-faceted approach. The combination of spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry provides unambiguous structural confirmation, while chromatographic methods, particularly validated HPLC, are essential for determining purity and profiling impurities. The protocols and guidelines presented in this application note provide a robust framework for researchers to obtain reliable and consistent data, ensuring the quality and integrity of this compound in their scientific endeavors.

References

  • Benchchem. A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers.
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4459-4467.
  • Alfa Chemistry. CAS 175278-42-9 Benzaldehyde,2-[(4-methylphenyl)thio]-5-nitro-.
  • Jain, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentration. (2004). Journal of Liquid Chromatography & Related Technologies, 27(12), 1935-1948.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4459-4467.
  • Benchchem. Application Note: Validated Analytical Method for Nitroaromatic Compounds.
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.
  • Analytical method validation: A brief review. (2017). Journal of Pharmaceutical Sciences and Research, 9(9), 1438-1443.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review, 12(8), 1-8.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2025). Request PDF.
  • Supporting Information.
  • Sundaraganesan, N., et al. (2005). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2995-3001.
  • Chait, B. T., & Field, F. H. (1985). Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. Journal of the American Chemical Society, 107(24), 6743-6744.
  • Applications of Chromatographic Separation Techniques in Food and Chemistry. (2021). Molecules, 26(16), 4945.

Sources

Method

HPLC method for purity analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Authored by: A Senior Application Scientist Abstract This comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and chemical synthesis. This document elucidates the rationale behind the method development, from column and mobile phase selection to detector settings, and provides a step-by-step protocol for its implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity Analysis

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS: 175278-42-9) is a substituted benzaldehyde derivative incorporating a thioether and a nitro functional group.[1] Its complex structure makes it a valuable intermediate in the synthesis of various organic molecules, potentially for pharmaceutical applications. In the context of drug development and chemical manufacturing, the purity of such intermediates is a critical quality attribute. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds.[2] Its high resolution, sensitivity, and quantitative accuracy make it the ideal choice for separating the main compound from structurally similar impurities, by-products, or degradation products. This guide establishes a robust, self-validating HPLC protocol grounded in authoritative standards to ensure reliable and reproducible purity assessment.

Methodological Rationale: A Scientifically-Grounded Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. The structure of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde features several key characteristics that inform the selection of chromatographic parameters:

  • Aromatic Systems: The presence of two phenyl rings provides significant hydrophobicity.

  • Polar Groups: The nitro (-NO₂) and aldehyde (-CHO) groups introduce polarity.

  • Chromophores: The conjugated π-electron systems of the phenyl rings and the nitro group ensure strong ultraviolet (UV) absorbance, making UV detection a highly suitable choice.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method was developed. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This mode is ideal for separating compounds of moderate to low polarity.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected for this method. Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention and separation of the analyte from potential impurities.

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its favorable UV transparency. The addition of a small amount of acid (0.1% phosphoric acid) to the aqueous phase is critical. It protonates residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing and ensuring sharp, symmetrical peaks for the aldehyde analyte.

  • Detection Wavelength: The extensive conjugation in the molecule, enhanced by the nitro and aldehyde groups, results in strong UV absorption. A detection wavelength of 254 nm was selected as it is a common and effective wavelength for compounds containing aromatic rings and provides a good response for a wide range of potential impurities.

Experimental Workflow and Protocol

The following section details the complete protocol, from system preparation to data analysis. The overall workflow is designed to ensure systematic and reproducible execution.

Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase prep_mobile 1. Prepare Mobile Phase (Acetonitrile & Water with 0.1% H3PO4) sys_suit 4. System Suitability Test (SST) (Inject Reference Std 5x) prep_mobile->sys_suit prep_std 2. Prepare Reference Standard (Accurately weigh and dissolve) prep_std->sys_suit prep_sample 3. Prepare Sample Solution (Target concentration in diluent) inject_sample 7. Inject Sample Solution prep_sample->inject_sample inject_blank 5. Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std 6. Inject Reference Standard inject_blank->inject_std inject_std->inject_sample check_sst 8. Verify SST Criteria (%RSD, Tailing, Plates) inject_sample->check_sst integrate 9. Integrate Chromatograms (Blank, Standard, Sample) check_sst->integrate calculate 10. Calculate Purity (% Area Normalization) integrate->calculate

Caption: Overall experimental workflow for HPLC purity analysis.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (AR grade)

    • 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Reference Standard (of known purity)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Solution Preparation
  • Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas. Mobile Phase B is HPLC-grade acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (60:40 v/v) is used as the diluent.

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Validation cluster_core Method Validation Parameters (ICH Q2) Specificity Specificity (Analyte vs. Impurities) ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod Linearity Linearity & Range (Conc. vs. Response) Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Limits LOD & LOQ (Sensitivity) Limits->ValidatedMethod Robustness Robustness (Method Tolerance) Robustness->ValidatedMethod SST System Suitability Testing (SST) (Pre-requisite Check) SST->Specificity informs SST->Linearity informs SST->Accuracy informs SST->Precision informs SST->Limits informs SST->Robustness informs

Caption: Logical flow of the HPLC method validation process.

System Suitability

System Suitability Testing (SST) is an integral part of any chromatographic analysis, ensuring that the system is performing adequately on the day of analysis.[4][5] The test is performed by making five replicate injections of the Reference Standard solution. The acceptance criteria must be met before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Rationale: These criteria, based on United States Pharmacopeia (USP) guidelines, confirm the column's efficiency (Plates), peak symmetry (Tailing Factor), and the precision of the injector and pump (% RSD).[6][7]

Specificity

Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[8]

  • Protocol: Perform forced degradation studies on the sample. Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples and ensure that the principal peak is free from co-eluting peaks, demonstrating peak purity with a photodiode array (PDA) detector if available.

Linearity

Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare a series of at least five solutions of the Reference Standard ranging from 50% to 150% of the nominal sample concentration. Inject each solution and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to a sample matrix spiked with known amounts of the analyte.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo or a known sample base. Calculate the percentage recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six separate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The % RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Calculation of Purity

The purity of the sample is typically calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar detector response to the main component at the chosen wavelength. For a more accurate impurity profile, relative response factors should be determined for known impurities.

Conclusion

This application note details a robust, validated, and reliable isocratic RP-HPLC method for the purity determination of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. The methodology is grounded in a thorough understanding of the analyte's chemistry and adheres to internationally recognized validation standards. By providing a clear rationale for each parameter and a step-by-step protocol, this guide serves as an essential tool for quality control laboratories and researchers, ensuring the integrity and quality of this important chemical intermediate.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.RSC Advances, RSC Publishing.
  • Benzaldehyde,2-[(4-methylphenyl)thio]-5-nitro-.Alfa Chemistry.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.YouTube.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applic
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned.European Compliance Academy.
  • Steps for HPLC Method Valid
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions.MicroSolv.
  • New Method Development by HPLC and Validation as per ICH Guidelines.Acta Scientific.
  • System Suitability in HPLC Analysis.Pharmaguideline.
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • General Chapters: <621> CHROM
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.SIELC Technologies.
  • ICH Guidelines for Analytical Method Valid
  • A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.Benchchem.
  • Validation of Analytical Procedures Q2(R2).

Sources

Application

Application Notes and Protocols: 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of molecules with enhanced efficacy and selectivity has led to the ex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of molecules with enhanced efficacy and selectivity has led to the exploration of diverse chemical scaffolds. Among these, aromatic compounds bearing nitro and thioether functionalities have emerged as critical building blocks in the synthesis of a wide array of pharmacologically active molecules. This guide provides a detailed technical overview of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features, including a reactive aldehyde group, a strategically positioned nitro group for further functionalization, and a p-tolylthio moiety, make it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of its application in the synthesis of potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step synthesis. The properties of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde are summarized below.

PropertyValueSource/Comment
IUPAC Name 2-((4-methylphenyl)thio)-5-nitrobenzaldehyde---
CAS Number 175278-42-9[1]
Molecular Formula C₁₄H₁₁NO₃S---
Molecular Weight 273.31 g/mol ---
Appearance Pale yellow to yellow solidGeneral observation for similar compounds
Melting Point 157 °C[1]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Sparingly soluble in alcohols. Insoluble in water.Inferred from structural analogues

Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

The synthesis of the title compound is typically achieved through a two-step process, starting from the readily available 2-chlorobenzaldehyde. The first step involves the nitration of 2-chlorobenzaldehyde to yield 2-chloro-5-nitrobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) reaction with 4-methylthiophenol (p-thiocresol).

Part 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

The nitration of 2-chlorobenzaldehyde is a classic example of electrophilic aromatic substitution. The chloro and aldehyde groups are ortho, para-directing and meta-directing, respectively. However, the steric hindrance from the aldehyde group and the deactivating nature of both substituents favor the introduction of the nitro group at the 5-position.

Experimental Protocol

  • Materials:

    • 2-Chlorobenzaldehyde

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2-chlorobenzaldehyde (0.1 mol, 14.06 g) to the cold sulfuric acid while maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-chloro-5-nitrobenzaldehyde.

    • Purify the crude product by recrystallization from ethanol/water to yield a pale yellow solid.

  • Expected Yield: 75-85%

Part 2: Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

This step involves a nucleophilic aromatic substitution reaction where the chloride in 2-chloro-5-nitrobenzaldehyde is displaced by the thiolate anion of 4-methylthiophenol. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack.

Experimental Protocol

  • Materials:

    • 2-Chloro-5-nitrobenzaldehyde

    • 4-Methylthiophenol (p-thiocresol)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl Acetate

    • Water

    • Brine

  • Procedure:

    • To a solution of 2-chloro-5-nitrobenzaldehyde (10 mmol, 1.86 g) in 50 mL of DMF in a round-bottom flask, add potassium carbonate (20 mmol, 2.76 g) and 4-methylthiophenol (12 mmol, 1.49 g).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde as a yellow solid.

  • Expected Yield: 80-90%

Reaction Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Thioether Formation (SNAr) 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction_1 Nitration 0-10 °C 2-Chlorobenzaldehyde->Reaction_1 Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Reaction_1 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde Reaction_1->2-Chloro-5-nitrobenzaldehyde Reaction_2 Nucleophilic Aromatic Substitution 80 °C, DMF 2-Chloro-5-nitrobenzaldehyde->Reaction_2 4-Methylthiophenol 4-Methylthiophenol 4-Methylthiophenol->Reaction_2 Base K2CO3 Base->Reaction_2 Target_Molecule 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde Reaction_2->Target_Molecule

Caption: Synthetic pathway to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde intermediate is a valuable scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications. The presence of the aldehyde and nitro groups allows for a multitude of chemical transformations. The aldehyde can undergo condensation reactions to form Schiff bases or can be used in the construction of heterocyclic rings. The nitro group can be readily reduced to an amine, which can then be acylated or used as a nucleophile in further ring-forming reactions.

While a specific marketed drug directly synthesized from this intermediate is not readily found in publicly available literature, its structural motifs are highly relevant to the field of kinase inhibitors, a major class of anti-cancer drugs. The 2-thioaryl benzaldehyde core is a precursor to various quinazoline and pyrido[2,3-d]pyrimidine scaffolds, which are known to be potent kinase inhibitors.

Representative Application: Synthesis of a 4-Anilinoquinazoline Core

The following protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a common core structure in many kinase inhibitors, starting from 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This is a general representation to illustrate the utility of the intermediate.

Step 1: Reduction of the Nitro Group

  • Materials:

    • 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • To a suspension of 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde (5 mmol) in a mixture of ethanol (50 mL) and water (10 mL), add iron powder (25 mmol) and ammonium chloride (2.5 mmol).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-[(4-methylphenyl)thio]benzaldehyde. This product is often used in the next step without further purification.

Step 2: Cyclization to form the Quinazoline Core

  • Materials:

    • 2-Amino-5-[(4-methylphenyl)thio]benzaldehyde

    • Formamide

    • Formic acid (catalytic amount)

  • Procedure:

    • A mixture of crude 2-amino-5-[(4-methylphenyl)thio]benzaldehyde (5 mmol) and formamide (50 mL) is heated to 150-160 °C in the presence of a catalytic amount of formic acid for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the 7-[(4-methylphenyl)thio]quinazolin-4(3H)-one.

Step 3: Chlorination and Subsequent Nucleophilic Substitution

  • Materials:

    • 7-[(4-Methylphenyl)thio]quinazolin-4(3H)-one

    • Thionyl Chloride (SOCl₂)

    • Aniline (or a substituted aniline)

    • Isopropanol

  • Procedure:

    • A mixture of 7-[(4-methylphenyl)thio]quinazolin-4(3H)-one (4 mmol) and thionyl chloride (10 mL) is refluxed for 2-3 hours.

    • The excess thionyl chloride is removed under reduced pressure to yield crude 4-chloro-7-[(4-methylphenyl)thio]quinazoline.

    • The crude chloride is dissolved in isopropanol (20 mL), and aniline (4.4 mmol) is added.

    • The mixture is refluxed for 2-4 hours.

    • After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to afford the desired 4-anilino-7-[(4-methylphenyl)thio]quinazoline derivative.

Synthetic Pathway to a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Synthesis Start 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde Reduction Nitro Group Reduction (Fe / NH4Cl) Start->Reduction Amine_Intermediate 2-Amino-5-[(4-methylphenyl)thio] benzaldehyde Reduction->Amine_Intermediate Cyclization Cyclization (Formamide) Amine_Intermediate->Cyclization Quinazolinone 7-[(4-Methylphenyl)thio] quinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (SOCl2) Quinazolinone->Chlorination Chloroquinazoline 4-Chloro-7-[(4-methylphenyl)thio] quinazoline Chlorination->Chloroquinazoline Substitution Nucleophilic Substitution (Aniline) Chloroquinazoline->Substitution Final_Product 4-Anilino-7-[(4-methylphenyl)thio] quinazoline (Kinase Inhibitor Scaffold) Substitution->Final_Product

Caption: A representative synthetic route to a kinase inhibitor scaffold.

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a highly functionalized and versatile intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation from commercially available starting materials and the reactivity of its functional groups make it an attractive building block for the construction of complex molecular architectures. As demonstrated, this intermediate serves as a valuable precursor for the synthesis of quinazoline-based scaffolds, which are central to the development of a new generation of targeted therapeutics, particularly in the field of oncology. The protocols and insights provided in this guide are intended to facilitate the work of researchers in drug discovery and process development, enabling the exploration of novel chemical space and the advancement of new therapeutic agents.

References

Sources

Method

cytotoxicity assay protocol for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives

Application Note & Protocol Topic: Cytotoxicity Assay Protocol for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling t...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cytotoxicity Assay Protocol for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of Novel Benzaldehyde Derivatives

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Benzaldehyde derivatives, in particular, have garnered significant interest due to their diverse biological activities, including anticancer properties.[1][2][3] The 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde scaffold represents a promising class of compounds whose efficacy hinges on a critical initial assessment: its cytotoxicity. Determining the concentration at which a compound induces cell death is a fundamental step in identifying a therapeutic window and understanding its mechanism of action.

This application note provides a comprehensive guide for researchers to reliably assess the cytotoxic effects of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives in vitro. We will delve into the rationale behind selecting an appropriate assay, provide a detailed, field-tested protocol for the Resazurin-based cell viability assay, and offer insights into data analysis and interpretation. This guide is designed to be a self-validating system, ensuring that researchers can generate robust and reproducible data.

Choosing the Right Tool: The Rationale for the Resazurin Assay

A variety of assays are available to measure cytotoxicity, each with its own underlying principle. Common methods include the MTT assay, which measures mitochondrial activity[4][5][6], the LDH assay, which quantifies membrane integrity by measuring lactate dehydrogenase release[7][8][9], and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity[10][11][12].

For the initial screening of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives, we recommend the Resazurin (AlamarBlue®) assay . Here's the causality behind this choice:

  • Sensitivity and Simplicity: The Resazurin assay is a highly sensitive fluorescent/colorimetric method that offers a simple, one-step procedure with minimal handling.[13][14][15] This is particularly advantageous for high-throughput screening of multiple derivatives and concentrations.

  • Non-Endpoint Assay: Unlike the MTT assay which requires cell lysis to dissolve formazan crystals, the Resazurin assay is non-toxic to cells, allowing for continuous monitoring of cell viability over time.[13] This can provide valuable kinetic data on the cytotoxic effects of the compounds.

  • Reduced Interference: The assay is less prone to interference from colored or reducing compounds compared to the MTT assay, which is a crucial consideration when working with novel chemical structures.

  • Safety and Cost-Effectiveness: Resazurin is a safer and more cost-effective alternative to other cytotoxicity assays, making it an ideal choice for academic and industrial research settings.[13][14]

The core principle of the Resazurin assay lies in the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by viable, metabolically active cells.[14][15][16][17] The amount of resorufin produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[15][16]

Experimental Workflow and Design

A successful cytotoxicity study relies on a well-planned experimental design. The following diagram illustrates the key stages of the protocol.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Cell_Culture Cell Line Selection & Culture Plate_Seeding Cell Seeding in 96-well Plates Cell_Culture->Plate_Seeding Compound_Prep Compound Solubilization & Serial Dilution Treatment Addition of Benzaldehyde Derivatives to Cells Compound_Prep->Treatment Plate_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Resazurin_Add Addition of Resazurin Reagent Incubation->Resazurin_Add Assay_Incubation Incubation (1-4 hours) Resazurin_Add->Assay_Incubation Measurement Fluorescence/Absorbance Measurement Assay_Incubation->Measurement Data_Analysis Data Normalization & IC50 Calculation Measurement->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format. It is crucial to maintain sterile conditions throughout the procedure.

Materials and Reagents
  • Cell Lines: Select cell lines relevant to the intended therapeutic application (e.g., cancer cell lines for oncology research).[18][19][20] Ensure cells are in the exponential growth phase.

  • Complete Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Trypsin-EDTA solution.

  • 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives: Stock solutions prepared in a suitable solvent.

  • Dimethyl Sulfoxide (DMSO): sterile, cell culture grade.

  • Resazurin Sodium Salt: Prepare a 0.15 mg/mL stock solution in sterile PBS, filter-sterilize, and store protected from light at 4°C for frequent use or -20°C for long-term storage.[14]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate reader with fluorescence (Ex/Em: 530-560/590 nm) or absorbance (570 nm) capabilities.[13][14][15]

    • Sterile 96-well flat-bottom cell culture plates (black plates are recommended for fluorescence assays to reduce background).[17]

    • Multichannel pipette.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells from culture flasks using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of assay. A typical starting point is 5,000-10,000 cells per well. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To minimize the "edge effect," avoid using the outermost wells of the plate. Instead, fill them with 100 µL of sterile PBS or medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[5]

Day 2: Compound Treatment

  • Compound Preparation:

    • Solubilization: Due to the likely hydrophobic nature of the benzaldehyde derivatives, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.[21]

    • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Controls: Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Medium only (no cells) to measure background fluorescence/absorbance.[17]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3-5: Resazurin Assay and Data Acquisition

  • Reagent Preparation: Thaw the Resazurin stock solution and warm it to 37°C.[14]

  • Addition of Resazurin: Add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line's metabolic activity.[14]

  • Measurement: Measure the fluorescence (Ex/Em: 530-560/590 nm) or absorbance (570 nm) using a microplate reader.[15]

Data Analysis and Interpretation

Calculation of Cell Viability
  • Subtract Background: Average the readings from the blank control wells and subtract this value from all other readings.

  • Normalize to Untreated Control: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = [(Absorbance/Fluorescence of Treated Cells) / (Absorbance/Fluorescence of Untreated Control Cells)] x 100

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[22][23]

  • IC₅₀ Value: The software will calculate the IC₅₀ value from the fitted curve.[24][25]

Data Presentation

Summarize the IC₅₀ values for the different derivatives and cell lines in a clear and concise table for easy comparison.

DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-748Example Value
Compound BMCF-748Example Value
Compound AHeLa48Example Value
Compound BHeLa48Example Value

Advanced Insights and Mechanistic Clues

While the Resazurin assay provides a robust measure of overall cell viability, it does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis). To gain deeper mechanistic insights into how the 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives induce cytotoxicity, consider the following secondary assays:

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can confirm the induction of apoptosis.[26][27][28][29]

  • LDH Release Assay: This assay can be run in parallel to differentiate between cytotoxic events that compromise membrane integrity (necrosis) and those that do not.[7][8][30][31]

  • Immunofluorescence: Staining for apoptotic markers like cleaved caspases can provide spatial information about cell death within the cell population.

The following diagram illustrates the decision-making process for follow-up mechanistic studies.

Mechanistic_Pathway Start Potent Cytotoxicity Observed (Low IC50) Question Mechanism of Cell Death? Start->Question Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Question->Apoptosis Is it programmed? Necrosis Necrosis/Membrane Damage Assays (LDH) Question->Necrosis Is membrane compromised? Pathway_Analysis Further Pathway Analysis (Western Blot, etc.) Apoptosis->Pathway_Analysis Necrosis->Pathway_Analysis

Caption: Decision tree for mechanistic follow-up studies.

Conclusion

This application note provides a robust and reliable framework for assessing the cytotoxicity of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives. By employing the sensitive and straightforward Resazurin assay and adhering to the detailed protocol, researchers can generate high-quality, reproducible data. The initial cytotoxicity screen is a critical gateway to further preclinical development, and the insights gained from these studies will be instrumental in identifying promising lead compounds for future therapeutic applications.

References

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NIH National Library of Medicine. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • GraphPad. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • ResearchGate. (2024). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Ovid. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from [Link]

  • ResearchGate. (2024). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

  • Ovid. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from [Link]

  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of the benzaldehyde thiosemicarbazide derivatives. (A) Anticancer activity. Retrieved from [Link]

Sources

Application

Application Note: Investigating the Antimicrobial Potential of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract: The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. This guide focuses on 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a compound featuring three key moieties of interest: a nitroaromatic ring, a benzaldehyde group, and a thioether linkage. While this specific molecule is not extensively characterized in existing literature, its structural components are present in numerous compounds with established biological activities. This document provides a comprehensive framework for its synthesis, antimicrobial evaluation, and mechanistic investigation. We present detailed protocols for susceptibility testing, a hypothesized mechanism of action grounded in established principles of related compounds, and a guide for data interpretation, designed to empower researchers to rigorously assess its potential as a new antimicrobial agent.

Scientific Rationale and Hypothesized Mechanism of Action

The antimicrobial potential of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde can be logically inferred from its constituent functional groups. The molecule is a hybrid structure, suggesting the possibility of a multi-targeted or synergistic mechanism of action.

1.1 The Nitroaromatic Moiety: A Pro-drug for Cellular Disruption The nitro group (NO₂) is a critical pharmacophore in several successful antimicrobial drugs, including metronidazole and nitrofurantoin.[1][2][3] These compounds typically function as prodrugs, requiring bioactivation within the target microorganism. We hypothesize a similar pathway for the subject compound:

  • Reductive Activation: The compound passively diffuses into the bacterial cell, where it is targeted by microbial nitroreductase enzymes. These enzymes, which are more active in the low-oxygen environment of many bacteria, catalyze the reduction of the nitro group.[2][4]

  • Generation of Reactive Nitrogen Species (RNS): This reduction is a stepwise process that generates highly toxic intermediates, including nitroso and hydroxylamine species, as well as radical anions like the superoxide anion.[3][4][5]

  • Cellular Damage: These reactive species are indiscriminate in their targets, causing widespread cellular damage. A primary mechanism is the covalent modification and cross-linking of DNA, leading to strand breaks and inhibition of replication, ultimately resulting in cell death.[1][3]

1.2 The Benzaldehyde and Thioether Moieties: Targeting the Cell Envelope and Proteins The benzaldehyde portion of the molecule may also contribute directly to its antimicrobial effect.

  • Membrane Interaction: Benzaldehyde derivatives are known to possess biocidal activity, often by interacting with and disrupting the integrity of the bacterial cell membrane.[6]

  • Enzyme Inhibition: A key target for aldehydes is the sulfhydryl (-SH) groups of cysteine residues in proteins. Covalent modification of these groups can lead to the inactivation of essential enzymes on the cell surface or within the cytoplasm.[7] The presence of the thioether linkage, containing a sulfur atom, may influence the compound's lipophilicity, affecting its ability to penetrate the cell membrane and interact with these targets.

This dual-action hypothesis—intracellular DNA damage via the activated nitro group and cell surface disruption via the benzaldehyde moiety—provides a strong rationale for investigating this compound.

Hypothesized_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde MembraneProteins Membrane Proteins (-SH Groups) Compound->MembraneProteins Surface Interaction Nitroreductase Nitroreductase (NTR) Compound->Nitroreductase Diffusion & Entry Membrane Disruption Membrane Disruption MembraneProteins->Membrane Disruption Inactivation RNS Reactive Nitrogen Species (RNS) (e.g., NO•, NO₂⁻) Nitroreductase->RNS Reduction of -NO₂ DNA Bacterial DNA RNS->DNA Covalent Binding Damage DNA Damage & Replication Failure DNA->Damage Induces Cell Death Cell Death Damage->Cell Death Membrane Disruption->Cell Death Antimicrobial_Testing_Workflow cluster_Screening Primary Screening cluster_Quantitative Quantitative Analysis Start Synthesized Compound Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock Disk Agar Disk Diffusion Assay (Qualitative) Stock->Disk Impregnate disks Broth Broth Microdilution Assay Stock->Broth Create serial dilutions Measure Measure Zone of Inhibition (ZOI) Disk->Measure Measure->Broth Proceed if active MIC Determine Minimum Inhibitory Concentration (MIC) Broth->MIC MBC_Plate Plate onto Agar from Clear Wells MIC->MBC_Plate MBC Determine Minimum Bactericidal Concentration (MBC) MBC_Plate->MBC

Sources

Method

Application Note &amp; Protocol: Regioselective Nitration of 2-Chlorobenzaldehyde for the Synthesis of Nitroaromatic Precursors

Abstract The electrophilic nitration of 2-chlorobenzaldehyde is a critical transformation for the synthesis of various nitrobenzaldehyde isomers, which are pivotal intermediates in the pharmaceutical, agrochemical, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The electrophilic nitration of 2-chlorobenzaldehyde is a critical transformation for the synthesis of various nitrobenzaldehyde isomers, which are pivotal intermediates in the pharmaceutical, agrochemical, and dye industries.[1][2][3] This document provides a detailed experimental protocol for the nitration of 2-chlorobenzaldehyde, with a focus on elucidating the underlying chemical principles that govern regioselectivity and product distribution. We present a comprehensive, step-by-step procedure, from the preparation of the nitrating agent to the isolation and purification of the isomeric products. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure procedural safety, reproducibility, and optimal yield of the desired nitrobenzaldehyde isomers.

Introduction: The Significance of Directive Effects in Aromatic Substitution

The nitration of substituted benzenes is a cornerstone of electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic nature of the substituents on the aromatic ring. In the case of 2-chlorobenzaldehyde, the molecule possesses two deactivating groups: a chloro group (-Cl) and an aldehyde group (-CHO). Both groups withdraw electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself.

The chloro group is an ortho-, para-director due to the lone pairs of electrons on the chlorine atom that can be donated to the ring through resonance, stabilizing the arenium ion intermediate at these positions. Conversely, the aldehyde group is a meta-director because it deactivates the ortho and para positions more than the meta position through its strong electron-withdrawing inductive and resonance effects. The interplay of these directing effects results in a mixture of isomeric products, primarily 2-chloro-5-nitrobenzaldehyde and 2-chloro-3-nitrobenzaldehyde.[4] This application note will guide the user through a robust procedure to perform this reaction and isolate the major product.

Reaction Mechanism & Regioselectivity

The nitration of 2-chlorobenzaldehyde proceeds via an electrophilic aromatic substitution mechanism.[4][5] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[5][6] The nitronium ion is then attacked by the electron-rich π-system of the 2-chlorobenzaldehyde ring.

Causality of Isomer Formation:

  • Formation of 2-chloro-5-nitrobenzaldehyde (Major Product): The nitro group is directed to the position para to the chloro group and meta to the aldehyde group. This isomer is generally the major product as the directing effects of both substituents are accommodated.[4][7]

  • Formation of 2-chloro-3-nitrobenzaldehyde (Minor Product): The nitro group is directed to the position ortho to the chloro group and meta to the aldehyde group. Steric hindrance between the incoming nitro group and the adjacent chloro and aldehyde groups makes this isomer less favorable.[4]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O 2-chlorobenzaldehyde 2-Chlorobenzaldehyde Arenium_ion Arenium Ion Intermediate 2-chlorobenzaldehyde->Arenium_ion + NO₂⁺ Isomers Nitrobenzaldehyde Isomers Arenium_ion->Isomers - H⁺

Caption: Mechanism of Nitration of 2-Chlorobenzaldehyde.

Experimental Protocol

This protocol is designed for the safe and efficient nitration of 2-chlorobenzaldehyde on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-ChlorobenzaldehydeReagent Grade, ≥98%Sigma-AldrichEnsure it is free from oxidation products (e.g., carboxylic acid).
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificHandle with extreme care.[8]
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWRHighly corrosive and a strong oxidizing agent.[9][10]
Crushed Ice-For quenching the reaction.
Deionized Water-For washing the product.
MethanolACS ReagentEMD MilliporeFor recrystallization.
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. BakerFor neutralizing residual acid.
Apparatus
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

Safety Precautions
  • Corrosive and Oxidizing Agents: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns.[8][9][10] This reaction must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[8]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.[11]

  • Quenching: The reaction mixture must be quenched by adding it slowly to crushed ice to dissipate the heat. Never add water to the concentrated acid mixture.

Step-by-Step Procedure

Part 1: Preparation of the Nitrating Mixture

  • In a beaker, carefully add 10 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath.[7]

  • Stir the mixture gently and allow it to cool to below 10°C. This mixture is highly corrosive and should be handled with extreme care.

Part 2: Nitration Reaction

  • Place 50 mL of concentrated sulfuric acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to below 5°C.[7]

  • Slowly add 14.0 g of 2-chlorobenzaldehyde dropwise to the cooled sulfuric acid in the flask. Maintain the temperature below 10°C throughout the addition.[7]

  • Add the previously prepared nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, stir the reaction mixture at 0-10°C for 2-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate of the crude product will form.[4][12]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.[4][7]

  • The crude product is a mixture of isomers.

Purification: Recrystallization
  • Place the crude, dried product containing the mixture of isomers in a flask.

  • Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water, and heat gently to dissolve the solid.[4]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The desired 2-chloro-5-nitrobenzaldehyde is less soluble and will crystallize out first.

  • Isolate the solid product by vacuum filtration. The solid will be enriched in the desired 2-chloro-5-nitrobenzaldehyde.[4]

  • Wash the filtered solid with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.[4]

Experimental Workflow

experimental_workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix reaction_setup Reaction Setup: 2-Chlorobenzaldehyde in H₂SO₄ start->reaction_setup nitration Nitration Reaction (0-10°C, 2-4h) prep_nitrating_mix->nitration reaction_setup->nitration workup Work-up: Pour onto ice, filter nitration->workup purification Purification: Recrystallization (Methanol/Water) workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification of nitrobenzaldehyde isomers.

Characterization of Products

The identity and purity of the isolated isomers should be confirmed using standard analytical techniques.

TechniqueExpected Observations for 2-chloro-5-nitrobenzaldehyde
¹H NMR The proton chemical shifts will be indicative of the substitution pattern on the aromatic ring. The aldehyde proton will appear as a singlet at around 10 ppm. Aromatic protons will show characteristic splitting patterns.[13]
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon will be significantly downfield.[13]
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[13]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product will be observed. Fragmentation patterns can provide further structural information.[13]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Overall Yield Incomplete reaction, suboptimal reaction temperature, or loss during purification.Ensure the reaction goes to completion by monitoring with TLC. Maintain the temperature strictly between 0 and 10°C to control the exothermic reaction and improve selectivity.[4] Optimize the recrystallization process to minimize product loss.
Formation of Byproducts High reaction temperature or incorrect stoichiometry of the nitrating agent.Carefully control the addition rate of the nitrating mixture and maintain a low reaction temperature.[4]
Poor Isomer Separation Similar solubilities of the isomers in the chosen recrystallization solvent.Try different solvent systems for recrystallization. An alternative is to convert the aldehyde mixture to their acetals, which can be easier to separate by distillation, followed by hydrolysis to regenerate the aldehydes.[4][14]

Conclusion

The nitration of 2-chlorobenzaldehyde is a classic example of electrophilic aromatic substitution where the regiochemical outcome is a result of competing directing effects. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize and isolate nitrobenzaldehyde isomers. Understanding the mechanistic principles behind the reaction allows for informed troubleshooting and optimization of the experimental conditions to achieve the desired product with good yield and purity.

References

  • Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.).
  • Laboratory-scale preparation of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.).
  • US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents. (n.d.).
  • Application Note: Synthesis of 2-nitro-5- chlorobenzaldehyde via Nitration of m - Benchchem. (n.d.).
  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents. (n.d.).
  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved from [Link]

  • Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis - Benchchem. (n.d.).
  • A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22). Retrieved from [Link]

  • A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties - Benchchem. (n.d.).
  • NITRIC ACID SAFETY. (n.d.). Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved from [Link]

  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024, June 24). Retrieved from [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (2002, January). Retrieved from [Link]

  • 2-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitration (video) | Haloalkanes & haloarenes | Khan Academy. (n.d.). Retrieved from [Link]

  • Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration - Allen. (n.d.). Retrieved from [Link]

  • EAS Nitration reaction - YouTube. (2015, November 18). Retrieved from [Link]

  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation - Aidic. (n.d.). Retrieved from [Link]

  • Preparation of 2-chlorobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Welcome to the technical support guide for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve yield, purity, and reproducibility. Here, we combine foundational chemical principles with practical, field-tested advice.

Introduction: The Chemistry at Play

The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNA) reaction. In this process, the nucleophilic sulfur atom of the 4-methylthiophenol anion (thiolate) attacks the electron-deficient carbon atom bonded to the chlorine on the 2-chloro-5-nitrobenzaldehyde ring.

The success of this reaction hinges on several key factors:

  • Activation: The aromatic ring is "activated" by the presence of a strong electron-withdrawing nitro group (−NO₂) positioned para to the leaving group (the chloro substituent).

  • Intermediate Stabilization: This electron-withdrawing group is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2][3]

  • Nucleophile & Leaving Group: The reaction requires a potent nucleophile (the thiolate) and a good leaving group (chloride).

Understanding these principles is the first step toward effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The reaction proceeds via a two-step addition-elimination mechanism. First, the thiolate nucleophile adds to the aromatic ring at the carbon bearing the chlorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).[2][3] In the second, typically faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring to yield the final product.

Q2: Why is a base necessary for this reaction? A2: A base is required to deprotonate the 4-methylthiophenol (pKa ≈ 6.5) to form the much more nucleophilic 4-methylthiophenolate anion. The neutral thiol is a poor nucleophile for this reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[4][5]

Q3: What are the most suitable solvents for this synthesis? A3: Aprotic polar solvents are highly recommended. Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices because they can solvate the cation of the base (e.g., K⁺), leaving the thiolate anion more "naked" and reactive.[4][5] They also have high boiling points, allowing for heating if the reaction is slow at room temperature.

Q4: What are the key physicochemical properties of the target compound? A4: Understanding the product's properties is crucial for its isolation and purification.

PropertyValueSource
CAS Number 175278-42-9[6]
Molecular Formula C₁₄H₁₁NO₃S[6]
Molecular Weight 273.31 g/mol [6]
Melting Point ~157 °C[6]
Appearance Typically a yellow solid
Solubility Generally soluble in organic solvents like Dichloromethane, Chloroform; sparingly soluble in alcohols.

Visualizing the Core Concepts

To better understand the process, let's visualize the key workflows and mechanisms.

SNAr_Mechanism Figure 1: Reaction Mechanism Reactants 2-Chloro-5-nitrobenzaldehyde + 4-Methylthiophenolate Transition1 Nucleophilic Attack Reactants->Transition1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Transition1->Meisenheimer + Nu⁻ Transition2 Elimination of Leaving Group Meisenheimer->Transition2 Product 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde + Cl⁻ Transition2->Product - Cl⁻

Caption: Figure 1: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific issues you may encounter during the experiment.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield or Impure Product? CheckReaction Reaction Incomplete? (Monitor by TLC/GC) Start->CheckReaction Analyze Crude CheckReagents Reagent Quality Issue? Start->CheckReagents Analyze Crude CheckConditions Suboptimal Conditions? Start->CheckConditions Analyze Crude SideReaction Side Reactions Prevalent? Start->SideReaction Analyze Crude Sol_TimeTemp Increase reaction time or temperature moderately. CheckReaction->Sol_TimeTemp Starting material remains Sol_Base Ensure base is anhydrous and added in correct stoichiometry. CheckReaction->Sol_Base Starting material remains Sol_Purity Verify purity of starting materials. Use fresh, dry solvent. CheckReagents->Sol_Purity Yes Sol_Solvent Switch to a higher-polarity aprotic solvent (e.g., DMF, DMSO). CheckConditions->Sol_Solvent Yes Sol_Inert Run reaction under inert atmosphere (N₂ or Ar) to prevent oxidation. SideReaction->Sol_Inert Oxidation or disulfide observed

Caption: Figure 2: A decision tree for troubleshooting common synthesis issues.

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete deprotonation of the thiol. The base may be weak, wet, or used in insufficient quantity.

    • Troubleshooting Step: Use an anhydrous base like potassium carbonate (K₂CO₃) and ensure it is freshly dried. Use at least 1.1 to 1.5 molar equivalents relative to the 4-methylthiophenol. For a stronger base system, sodium hydride (NaH) can be used, but requires an inert atmosphere and careful handling.

  • Possible Cause: Reaction temperature is too low or reaction time is too short. SNAr reactions, while activated, can still be slow at room temperature.

    • Troubleshooting Step: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7] If the starting material (2-chloro-5-nitrobenzaldehyde) is consumed slowly, consider gently heating the reaction mixture to 50-80 °C.[4] Extend the reaction time until TLC analysis shows complete consumption of the limiting reagent.

  • Possible Cause: Poor quality of reagents or solvent. Water in the solvent can reduce the effectiveness of the base and the nucleophile.

    • Troubleshooting Step: Use anhydrous grade DMF or DMSO. Ensure the 2-chloro-5-nitrobenzaldehyde and 4-methylthiophenol are pure.

Issue 2: Product is Impure or Contaminated with Side-Products

  • Possible Cause: Oxidation of the 4-methylthiophenol. Thiols can be oxidized by air to form disulfides (bis(4-methylphenyl) disulfide). This consumes the nucleophile and complicates purification.

    • Troubleshooting Step: Degas the solvent before use and run the reaction under an inert atmosphere, such as nitrogen or argon. This is especially important if the reaction requires prolonged heating.

  • Possible Cause: Oxidation of the aldehyde product. The aldehyde functional group can be oxidized to a carboxylic acid under harsh conditions (e.g., high temperature in the presence of oxidizing impurities).[8]

    • Troubleshooting Step: Avoid excessive heating. Ensure the workup procedure does not involve strongly oxidizing conditions. If the acid byproduct is present, it can often be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during extraction.

  • Possible Cause: Presence of unreacted starting materials.

    • Troubleshooting Step: This indicates an incomplete reaction (see Issue 1). For purification, recrystallization is often effective. A patent for the purification of a similar compound, 2-chloro-5-nitrobenzaldehyde, suggests that suspension in a solvent mixture can be an effective way to purify the desired isomer from impurities.[9] Column chromatography on silica gel can also be used to separate the product from starting materials and byproducts.

Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Experimental_Workflow Figure 3: Experimental Workflow Prep Reagent Preparation (Dry Solvents, Weigh Reagents) Reaction Reaction Setup (Inert Atmosphere, Add Reagents) Prep->Reaction Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Purify Purification (Recrystallization / Chromatography) Workup->Purify Analyze Final Product Analysis (NMR, MS, MP) Purify->Analyze

Caption: Figure 3: A typical experimental workflow for synthesis and purification.

Protocol 1: Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), 4-methylthiophenol (1.05 eq), and potassium carbonate (1.3 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitrobenzaldehyde.

  • Reaction: Flush the flask with nitrogen. Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material spot should diminish and a new, lower Rf product spot should appear.

  • Heating (if necessary): If the reaction is slow, heat the mixture to 60 °C and continue to monitor until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water, which should precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol or methanol.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude, dried product in a minimal amount of a hot solvent, such as ethanol, isopropanol, or an ethanol/water mixture.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Analysis: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.[10]

References

  • BenchChem. (2025).
  • Alfa Chemistry. Benzaldehyde,2-[(4-methylphenyl)thio]-5-nitro- (CAS 175278-42-9). Alfa Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2025). 3.
  • Molbase. Synthesis of 2-Chloro-4-nitro-3-phenoxy-1-(2,5-dichloro-4-methylthiophenoxy)-benzene. Molbase.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3). BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem.
  • Google Patents. (Patent EP0305812A2).
  • PubMed. (2010). 2-Chloro-5-nitro-benzaldehyde thio-semicarbazone. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (Patent US5149882A). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Organic Syntheses. o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde 97%. Sigma-Aldrich.
  • MDPI. (2001). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules.
  • Organic Syntheses. p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • YouTube. (2023).
  • ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Taylor & Francis Online. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside.
  • ChemicalBook. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies.
  • Google Patents. (Patent US3996289A).
  • Google Patents. (Patent CN102786372A).
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem.
  • European Patent Office. (Patent EP 2981520 B1). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • ResearchGate. (2014).
  • ResearchGate. (2017). Reaction of 4-nitrobenzaldehyde with secondary amines.

Sources

Optimization

Technical Support Center: Synthesis of m-Nitrobenzaldehyde Derivatives

Welcome to the technical support center for the synthesis of m-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of m-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these crucial chemical intermediates. We will address common problems in a direct question-and-answer format, providing field-proven insights, detailed protocols, and troubleshooting workflows to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to m-nitrobenzaldehyde?

The most common and direct method for synthesizing m-nitrobenzaldehyde is the electrophilic nitration of benzaldehyde using a mixed acid solution (concentrated nitric and sulfuric acids).[1][2] Alternative strategies include the oxidation of m-nitrotoluene[3] or multi-step pathways involving the protection of the aldehyde group prior to nitration to improve selectivity and yield.[4]

Q2: Why is the meta isomer the major product during the direct nitration of benzaldehyde?

The aldehyde group (-CHO) is an electron-withdrawing and deactivating group.[5][6] Through resonance, it pulls electron density from the ortho and para positions of the benzene ring. This deactivation makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack by the nitronium ion (NO₂⁺).[7][8] The carbocation intermediate formed during the meta attack is more stable than the intermediates for ortho and para substitution.[6]

Q3: What are the main challenges in synthesizing m-nitrobenzaldehyde and its derivatives?

The primary challenges include:

  • Controlling Regioselectivity: While the meta product is favored, the formation of ortho and para isomers is a common issue, complicating purification.[1][9]

  • Preventing Side Reactions: Over-nitration (dinitration) and oxidation of the aldehyde group to a carboxylic acid can significantly reduce yield and purity.[6][9]

  • Managing Reaction Exothermicity: Nitration is a highly exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of byproducts.[6][10]

  • Product Purification: The crude product is often an oily mixture of isomers that can be difficult to crystallize and purify.[1][9]

Q4: How can I effectively purify crude m-nitrobenzaldehyde?

Purification typically involves several steps. First, the crude product must be thoroughly washed with cold water and then a sodium bicarbonate solution to remove residual acids.[1] Incomplete removal of acid can pose an explosion hazard during distillation.[1] Following the wash, common purification techniques include:

  • Recrystallization: A mixed solvent system, such as toluene-petroleum ether, is effective for recrystallizing the crude product.[4]

  • Vacuum Distillation: This method is suitable for separating the product from non-volatile impurities.[1][2]

  • Emulsion-based Washing: A patented method involves treating the crude product with water and an emulsifier to substantially remove unwanted positional isomers.[11]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem: Low Yield in Direct Nitration

Q: My yield of m-nitrobenzaldehyde from the nitration of benzaldehyde is consistently below 60%. What are the likely causes and solutions?

A: Low yields are a frequent issue and can typically be traced back to one of several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Inadequate Temperature Control. The nitration of benzaldehyde is highly exothermic.[10] If the temperature rises above the optimal range (typically 5-15°C), side reactions such as dinitration and oxidation are accelerated, consuming your starting material and desired product.[9]

    • Solution: Ensure you have a robust cooling bath (ice-salt or a cryocooler). Add the benzaldehyde dropwise and slowly to the nitrating mixture, carefully monitoring the internal reaction temperature. Never let the temperature exceed 15°C during the addition.[9]

  • Cause 2: Impure Starting Material. Commercial benzaldehyde can oxidize over time to benzoic acid.[1] The presence of benzoic acid will not only consume nitrating agents but can also lead to the formation of m-nitrobenzoic acid, complicating purification.

    • Solution: Use freshly distilled benzaldehyde or wash the starting material with a dilute sodium carbonate solution, dry it, and distill it under reduced pressure before use.[1]

  • Cause 3: Suboptimal Reagent Ratio or Quality. The ratio and concentration of nitric and sulfuric acids are critical. Using diluted acids or an incorrect ratio can lead to incomplete reaction.

    • Solution: Use concentrated (95-98%) sulfuric acid and fuming nitric acid.[1] Carefully measure your reagents and follow a validated protocol for the nitrating mixture preparation.

  • Cause 4: Losses During Workup. Significant product loss can occur during the quenching and extraction phases.

    • Solution: When quenching the reaction mixture on ice, do so slowly and with vigorous stirring to ensure the product precipitates as a manageable solid or oil.[1] Ensure thorough extraction from the aqueous layer if the product does not fully solidify.

Troubleshooting Workflow: Diagnosing Low Yield

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Analysis of Byproducts start Low Yield Observed temp Was Temp. Maintained between 5-15°C? start->temp reagents Were Reagents Fresh & Correct Ratio? temp->reagents Yes solution_temp Improve cooling efficiency; Slower addition of substrate. temp->solution_temp No benzaldehyde Was Benzaldehyde Pure? reagents->benzaldehyde Yes solution_reagents Use fresh, high-purity acids; Verify stoichiometry. reagents->solution_reagents No quench Was Quenching Controlled? benzaldehyde->quench Yes solution_benzaldehyde Purify benzaldehyde before use. benzaldehyde->solution_benzaldehyde No extract Was Extraction Thorough? quench->extract Yes solution_quench Pour reaction mix slowly onto ice with vigorous stirring. quench->solution_quench No isomers High % of o/p Isomers? extract->isomers Yes solution_extract Perform multiple extractions; Check solvent polarity. extract->solution_extract No dinitration Evidence of Dinitration? isomers->dinitration solution_isomers Consider protecting group strategy. isomers->solution_isomers Yes acid m-Nitrobenzoic Acid Present? dinitration->acid solution_dinitration Lower temperature; Reduce reaction time. dinitration->solution_dinitration Yes solution_acid Use purified benzaldehyde. acid->solution_acid Yes

Caption: Troubleshooting workflow for low yield in m-nitrobenzaldehyde synthesis.

Problem: Formation of Impurities and Side Products

Q: My NMR analysis shows significant contamination. How do I identify and prevent the formation of common byproducts?

A: Contamination is usually due to a lack of selectivity or overly harsh reaction conditions.

  • Contaminant 1: o- and p-Nitrobenzaldehyde Isomers.

    • Cause: While the meta position is electronically favored, some substitution at the ortho and para positions is unavoidable in direct nitration.[8] The crude product often contains a small amount of an oily mixture of the ortho and meta isomers.[1]

    • Solution: Meticulous purification via fractional crystallization or column chromatography is required to separate these isomers. For syntheses requiring very high purity, consider an alternative route, such as protecting the aldehyde as an imine, which can sterically hinder ortho substitution.[10]

  • Contaminant 2: Dinitrated Products.

    • Cause: The nitro group is deactivating, but if the reaction temperature is too high or the reaction time is too long, a second nitration can occur.[6]

    • Solution: Strictly adhere to the recommended temperature range (5-15°C) and reaction time. Monitor the reaction's progress using TLC to determine the point of maximum mono-nitration before quenching.

Problem: Purification Difficulties

Q: My crude product is a persistent yellow oil that will not crystallize. How can I induce crystallization?

A: An oily product often indicates the presence of impurities, particularly other isomers, which can inhibit crystallization.

  • Solution 1: Purification before Crystallization. First, ensure all acidic residue is removed by washing with a bicarbonate solution.[1] Attempt to purify the oil using column chromatography to separate the meta isomer from the ortho and para isomers. The purified fraction is much more likely to crystallize.

  • Solution 2: Seeding. If you have a small amount of pure, solid m-nitrobenzaldehyde, add a seed crystal to the cooled, supersaturated solution of your crude product in a minimal amount of an appropriate solvent (e.g., cold ethanol or a toluene/petroleum ether mixture).

  • Solution 3: Trituration. Add a non-polar solvent in which the desired product is poorly soluble (e.g., cold hexane). Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites and induce crystallization.

Detailed Experimental Protocols

Protocol 1: Direct Nitration of Benzaldehyde

This protocol is adapted from a robust procedure published in Organic Syntheses.[1]

Safety Warning: This reaction is highly exothermic and involves strong acids. Perform in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. An explosion hazard exists during distillation if residual acids are not completely removed.[1]

Reagents & Equipment:

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Fuming Nitric Acid (HNO₃, sp. gr. 1.49-1.50)

  • Benzaldehyde (purified by distillation if necessary)

  • Cracked Ice

  • Benzene

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked flask with mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

Procedure:

  • Prepare Nitrating Mixture: In a 3L three-necked flask, place 1.25 L of concentrated H₂SO₄. Cool the flask in an ice bath. While stirring, slowly add 167 mL of fuming HNO₃. Maintain the temperature below 10°C during this addition.

  • Nitration: To the cooled nitrating mixture (5-10°C), add 213 g of benzaldehyde dropwise via the dropping funnel over 2-3 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching: Carefully pour the reaction mixture onto ~3.25 kg of cracked ice in a large beaker with manual stirring. A yellow precipitate will form.

  • Initial Isolation: Collect the yellow precipitate on a large Büchner funnel, wash it with cold water, and press it as dry as possible.

  • Workup: Dissolve the moist product in ~100 mL of warm benzene and separate the water layer. Filter the benzene solution.

  • Acid Removal (Critical Step): Dilute the benzene solution with additional benzene and wash it thoroughly with aqueous sodium bicarbonate solution until the washings are alkaline. This removes all residual acids to prevent explosion during distillation.[1]

  • Drying and Purification: Dry the benzene solution over anhydrous MgSO₄, filter, and remove the solvent by distillation. The residual m-nitrobenzaldehyde can be further purified by vacuum distillation (boiling point: 119–123°C at 4 mm Hg).[1]

Expected Yield: 75–84%.[1]

Reaction Mechanism: Electrophilic Nitration of Benzaldehyde

Caption: Mechanism of the electrophilic nitration of benzaldehyde.

Quantitative Data Summary

Synthesis MethodKey ReagentsTemperature (°C)Typical Yield (%)Key ChallengesReference
Direct Nitration Benzaldehyde, HNO₃, H₂SO₄5–1575–84Isomer formation, exothermicity[1]
Protected Nitration Benzaldehyde, NH₃, HNO₃, H₂SO₄10–1576–86Multi-step process, hydrolysis required[4]
Oxidation of m-Nitrotoluene m-Nitrotoluene, Mn₂O₃, H₂SO₄90~66High temperature, multi-step from toluene[12]

References

  • Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 21, p.81 (1941).

  • Scribd. Full Reaction Form Preparation of p and m Nitrobenzaldehyde. [Link]

  • Filo. Formation of m- nitrobenzaldehyde from benzaldehyde chemical equation. [Link]

  • YouTube. Preparation of m-nitro benzaldehyde | Carbonyl Compounds | Class 12. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of m-nitrobenzaldehyde. [Link]

  • YouTube. Electrophilic substitution reactions of benzaldehyde| Nitration. [Link]

  • Google Patents. CN105777547A - Synthesis method of m-nitrobenzaldehyde.
  • Google Patents.
  • Filo. Write the reactions involved in the conversion of toluene to m-nitrobenzoic acid. [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

  • Google Patents. US1509412A - Production of meta-nitrobenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in In Vitro Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This molecule, while promising, presents a commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This molecule, while promising, presents a common yet significant hurdle in the laboratory: poor aqueous solubility. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps to help you navigate these challenges, ensuring the integrity and reproducibility of your in vitro assays. Our approach is grounded in firsthand laboratory experience and established scientific principles to provide you with a robust framework for success.

Understanding the Challenge: Why is Solubility Critical?

  • False Negatives: The compound appears inactive simply because it wasn't available to interact with its target.

  • High Variability: Inconsistent precipitation between wells or experiments leads to poor reproducibility of results.

  • Misleading Dose-Response Curves: The relationship between concentration and effect becomes distorted, making it impossible to determine an accurate IC50 or EC50.

This guide will provide a systematic approach to overcoming the solubility issues associated with 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, ensuring that your experimental outcomes are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde that contribute to its poor solubility?

A1: The structure of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde contains several features that predict its low aqueous solubility. The molecule is largely aromatic and contains a thioether linkage, both of which are hydrophobic. While the nitro group and the aldehyde can participate in some polar interactions, their contribution is outweighed by the nonpolar surface area of the two phenyl rings. Compounds with this type of structure are often classified as "brick dust" molecules – highly crystalline and poorly soluble. The melting point of 157°C further suggests a stable crystal lattice that is difficult to disrupt with water molecules.

Q2: I'm seeing a precipitate in my cell culture media after adding the compound from a DMSO stock. What is the first thing I should do?

A2: This is a classic sign of a compound "crashing out" of solution. The first step is to visually determine the maximum concentration at which the compound remains soluble in your final assay medium. This is known as the kinetic solubility .

Protocol: Visual Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in 100% DMSO (e.g., 10 mM).

  • In a clear multi-well plate or microcentrifuge tubes, add your final assay medium (e.g., DMEM with 10% FBS).

  • Spike in the DMSO stock solution to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Mix well and let the plate sit at the assay temperature (e.g., 37°C) for a period relevant to your experiment's duration (e.g., 1-2 hours).

  • Visually inspect each well against a dark background for any signs of cloudiness or precipitate. A light microscope can also be used for more sensitive detection.

  • The highest concentration that remains clear is your approximate kinetic solubility limit. For your experiments, it is advisable to work at or below this concentration.

This simple test provides a crucial starting point for designing your assays and is the first step in troubleshooting precipitation issues.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If the required concentration for your assay is above the kinetic solubility limit in a simple DMSO/aqueous medium mixture, you will need to employ more advanced solubilization strategies. The following sections provide a tiered approach, starting with the simplest and most common methods.

Tier 1: Optimizing Co-Solvents

Dimethyl sulfoxide (DMSO) is the most common co-solvent, but it's not the only option. Sometimes, a different co-solvent or a combination of co-solvents can improve solubility.

Q3: Can I use a co-solvent other than DMSO?

A3: Yes. While DMSO is an excellent solvent for many organic molecules, other options may be more suitable for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, or may be better tolerated by your specific cell line. Other common co-solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).

Data Presentation: Common Co-Solvents for In Vitro Assays

Co-SolventTypical Starting Concentration in AssayNotes
DMSO≤ 0.5% (v/v)Most common, but can be toxic to some cell types at higher concentrations.
Ethanol≤ 1% (v/v)Generally well-tolerated by cells, but can be more volatile.
Methanol≤ 1% (v/v)Can be more toxic than ethanol; use with caution.
DMF≤ 0.5% (v/v)A strong solvent, but can have higher toxicity.

Experimental Workflow: Testing Alternative Co-solvents

Optimization

Technical Support Center: Nitration of Benzaldehyde Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, side reactions, and questions regarding the electrophilic nitr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, side reactions, and questions regarding the electrophilic nitration of benzaldehyde and its derivatives. The inherent sensitivity of the aldehyde group to oxidative conditions, coupled with its electronic influence on the aromatic ring, makes this reaction a nuanced synthetic challenge.

This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my primary side product a carboxylic acid instead of the desired nitrobenzaldehyde?

Answer: This is the most common side reaction and is caused by the oxidation of the aldehyde functional group. The standard nitrating mixture (HNO₃/H₂SO₄) is a potent oxidizing medium. The aldehyde group (-CHO) is highly susceptible to oxidation to a carboxylic acid (-COOH).[1] This is exacerbated by:

  • Elevated Temperatures: The oxidation rate increases significantly with temperature. Exothermic nitration reactions that are not adequately cooled are prime candidates for this side reaction.

  • High Nitric Acid Concentration: Using fuming nitric acid or an excessive stoichiometric ratio of nitric acid increases the oxidative potential of the reaction mixture.

  • Extended Reaction Times: Allowing the reaction to proceed long after the substrate has been consumed provides more opportunity for the aldehyde to oxidize.

The mechanism often involves the formation of a gem-diol intermediate by hydration of the aldehyde, which is then oxidized.[2]

Q2: The nitration of my benzaldehyde is giving me a mixture of isomers. How can I control the regioselectivity?

Answer: The aldehyde group is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the meta-position.[1][3] Therefore, m-nitrobenzaldehyde is typically the major product. However, obtaining isomeric mixtures, particularly of ortho and meta products, is common.[4]

Several factors influence the ortho/meta/para ratio:

  • Steric Hindrance: Bulky substituents on the ring or near the aldehyde can disfavor substitution at the ortho position.

  • Reaction Conditions: Harsher conditions (higher temperature, stronger acid) can sometimes decrease regioselectivity.[1]

  • Substrate Electronics: Strong electron-donating groups (e.g., -OH, -OCH₃) on the ring can counteract the directing effect of the aldehyde, leading to complex isomeric mixtures.

  • Assisted Ortho-Nitration: Some evidence suggests that the ortho isomer can be formed via an internal rearrangement of a complex between the nitronium ion and the aldehyde's carbonyl oxygen. This pathway's contribution can be sensitive to the acid concentration.[4]

To enhance meta-selectivity, ensure rigorous temperature control and use the mildest effective nitrating conditions.

Q3: I am observing dinitrated or even trinitrated products. How can I achieve mono-nitration?

Answer: Formation of polynitrated species occurs when the reaction conditions are too harsh for the substrate. While the first nitro group deactivates the ring towards further substitution, forcing conditions can overcome this barrier.[5]

To favor mono-nitration:

  • Control Stoichiometry: Use a precise stoichiometric amount (or a very slight excess) of the nitrating agent.[1]

  • Strict Temperature Control: Maintain the recommended low temperature (typically 0–15°C) throughout the addition of the substrate and for the duration of the reaction.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent over-nitration.[1]

Q4: My reaction is producing a dark, tar-like substance with very low yield of the desired product. What is causing this?

Answer: Tar formation is indicative of decomposition and polymerization side reactions. This is often a result of runaway temperatures. The nitration of aromatic compounds is highly exothermic. If the heat generated is not dissipated effectively, the local temperature can spike, leading to aggressive oxidation, decomposition of the nitro products, and subsequent polymerization. Vigorous stirring and an efficient cooling bath are critical to prevent this.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield & Dark Tar 1. Runaway Reaction: Inadequate temperature control.1. Ensure the reaction flask is immersed in an efficient ice/salt or acetone/dry ice bath. Add the substrate dropwise and very slowly, monitoring the internal thermometer. Ensure vigorous stirring.
2. Acid Concentration Too High: Using oleum or fuming nitric acid unnecessarily.2. Use standard concentrated acids unless the substrate is highly deactivated. Consider alternative, milder nitrating agents.
Product is Mostly Carboxylic Acid 1. Oxidation: Temperature is too high or reaction time is too long.1. Maintain temperature strictly below 5-10°C.[1] Monitor via TLC and quench the reaction immediately upon consumption of starting material.
2. Sensitive Substrate: The specific benzaldehyde derivative is highly prone to oxidation.2. Protect the aldehyde group as an acetal before nitration. The acetal is stable to nitrating conditions and can be easily hydrolyzed back to the aldehyde post-reaction.[6][7]
Significant Dinitration 1. Excess Nitrating Agent: Stoichiometry is incorrect.1. Carefully calculate and use ~1.0-1.1 equivalents of nitric acid.
2. Reaction Conditions Too Forcing: Temperature is too high.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-5°C).[1]
Unexpected Isomer Ratio 1. Poor Regiocontrol: Influence of other substituents on the ring.1. Re-evaluate the combined electronic and steric effects of all ring substituents.
2. Complex Reaction Mechanism: Possible involvement of pathways other than direct electrophilic attack.2. Carefully control acid concentrations, as this can influence mechanisms like ortho-assistance.[4] Consider alternative nitrating systems (see below).
ipso-Substitution 1. Labile Substituent: A group other than hydrogen (e.g., -CHO, -COOH) is replaced by the -NO₂ group.1. This is a known, though less common, side reaction, especially with activating groups para to the aldehyde.[8] Using milder conditions or protecting the aldehyde can sometimes suppress this pathway.

Preventative Strategies & Best Practices

Protection of the Aldehyde Group

For substrates that are particularly sensitive to oxidation or when cleaner results are paramount, protecting the aldehyde as a cyclic acetal is the most robust strategy.[6][9]

G cluster_protection Protection Step cluster_nitration Nitration Step cluster_deprotection Deprotection Step Benzaldehyde Substituted Benzaldehyde Acetal Protected Acetal (Stable to Nitration) Benzaldehyde->Acetal Ethylene Glycol, p-TsOH, Toluene, Dean-Stark Nitro_Acetal Nitrated Acetal Acetal->Nitro_Acetal HNO₃ / H₂SO₄ (Cold) Nitro_Benzaldehyde Final Product: Nitrobenzaldehyde Nitro_Acetal->Nitro_Benzaldehyde Aqueous Acid (e.g., HCl, H₂O) reaction_pathways cluster_main Desired Pathway cluster_side Side Reactions start Benzaldehyde Derivative + HNO₃/H₂SO₄ sigma_complex Sigma Complex (Wheland Intermediate) start->sigma_complex Electrophilic Attack (Slow Step) oxidized Oxidation Product (Benzoic Acid Derivative) start->oxidized Oxidation (High Temp) product Desired Product (m-Nitrobenzaldehyde) sigma_complex->product Deprotonation (Fast) dinitrated Over-Nitration Product (Dinitrobenzaldehyde) product->dinitrated Harsh Conditions (Excess HNO₃)

Caption: Competing reaction pathways in the nitration of benzaldehyde.

Standard Experimental Protocol: Nitration of Benzaldehyde

Disclaimer: This protocol is for informational purposes. All laboratory work should be performed with appropriate safety measures and personal protective equipment.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and an addition funnel, place 60 mL of concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to below 5°C.

  • Slowly and with vigorous stirring, add 45 mL of concentrated nitric acid to the sulfuric acid. CAUTION: This is a highly exothermic process. Maintain the temperature below 10°C throughout the addition. [1] 2. Nitration Reaction:

  • Cool the prepared nitrating mixture to 0-5°C.

  • Add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel over approximately one hour.

  • Crucially, maintain the internal reaction temperature between 5°C and 15°C. Do not allow it to rise above this range. [1] 3. Reaction Monitoring and Work-up:

  • After the addition is complete, allow the mixture to stir at the same temperature for another 30-60 minutes.

  • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material. [1]* Once complete, very slowly and carefully pour the reaction mixture onto a large beaker containing ~500 g of crushed ice with stirring.

  • The product, primarily m-nitrobenzaldehyde, will precipitate as a yellowish solid.

  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

4. Purification:

  • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified nitrobenzaldehyde.

References

  • Joshi, S. R., Kataria, K. L., Sawant, S. B., & Joshi, J. B. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research, 44(2), 325-333. Available at: [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Available at: [Link]

  • Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry. Available at: [Link]

  • Abdel-Atty, S. M., & El-Sharnouby, M. A. (2013). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 18(1), 1083-1092. Available at: [Link]

  • Zhang, C., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1623-1632. Available at: [Link]

  • Klahn, P., & Kletzin, D. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(1), 226. Available at: [Link]

  • YouTube. (2023). Electrophilic substitution reactions of benzaldehyde| Nitration. Available at: [Link]

Sources

Troubleshooting

stability of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde under different storage conditions

Technical Support Center: Stability of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde This technical guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 2-[(4-Me...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

This technical guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. Our goal is to empower researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout their experimental workflows by understanding its inherent stability characteristics and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde?

A1: The primary stability concerns for this molecule stem from three key functional groups: the thioether, the aldehyde, and the nitroaromatic system. Each presents a potential route for degradation:

  • Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[1][2] This is often the most significant degradation pathway, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.

  • Oxidation of the Aldehyde: The benzaldehyde group can be readily oxidized to the corresponding carboxylic acid (2-[(4-Methylphenyl)thio]-5-nitrobenzoic acid).[3] This process can be accelerated by exposure to air (auto-oxidation), light, and certain metal ions.

  • Photodegradation: Aromatic aldehydes and nitro compounds can be sensitive to light, particularly UV radiation.[4][5] Exposure to light can initiate complex degradation pathways, leading to a variety of byproducts and a decrease in purity.[6]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions that mitigate the risks identified above. Proper storage is critical for maintaining the quality and integrity of the material.[7][8]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rates of all potential degradation reactions (oxidation, hydrolysis).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thioether and aldehyde functional groups by displacing atmospheric oxygen.[7]
Light In the Dark (Amber Vial)Protects the molecule from light-induced degradation (photolysis).[9]
Moisture Dry (Tightly Sealed Container)Minimizes the risk of hydrolysis and other moisture-facilitated side reactions.

Q3: I've noticed the color of the solid has changed from a pale yellow to a darker yellow/brown. What does this indicate?

A3: A visible change in color is a strong indicator of chemical degradation. This is often due to the formation of small quantities of highly colored impurities. The likely culprits are degradation products arising from the oxidation of the thioether or aldehyde groups, or complex photolytic byproducts. If you observe a color change, it is highly recommended to re-analyze the purity of the material using a stability-indicating method, such as HPLC, before use.[10]

Q4: How stable is 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in common laboratory solvents?

A4: The stability in solution is highly dependent on the solvent, storage conditions, and duration.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): The compound will exhibit reasonable short-term stability in high-purity, peroxide-free aprotic solvents, provided the solution is protected from light and stored at a low temperature.

  • Protic Solvents (e.g., Methanol, Ethanol): In alcoholic solvents, there is a potential for the aldehyde to form a hemiacetal, which is typically a reversible process but represents a change in the chemical form.

  • Aqueous Solutions: Stability in aqueous media is a significant concern. The thioether linkage is generally stable to hydrolysis under neutral conditions, but the overall stability can be affected by pH.[11] The aldehyde group may also be more susceptible to oxidation in an aqueous environment. It is strongly advised to prepare aqueous solutions fresh and use them immediately.

Troubleshooting Guide

Q5: My reaction yield is lower than expected, or I'm seeing inconsistent results in my biological assay. Could compound instability be the cause?

A5: Absolutely. Inconsistent results are a classic sign that the integrity of a starting material or test compound is compromised. If you are not storing and handling 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde under the recommended inert and protected conditions, you may be introducing degradation products into your experiment. These impurities can lower the effective concentration of the active compound and, in some cases, may even inhibit your reaction or assay. Troubleshooting Steps:

  • Verify Purity: Immediately analyze a sample of the compound from the batch you are using via HPLC to confirm its purity.

  • Review Handling Procedures: Ensure that the compound is only exposed to the atmosphere for the minimum time necessary during weighing and that solutions are prepared with high-purity, deoxygenated solvents if possible.

  • Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods unless their stability under those specific conditions has been validated. Prepare fresh solutions for each experiment.

Q6: I've run a stability study and detected new peaks in my HPLC chromatogram. How can I identify these degradation products?

A6: Identifying unknown degradation products is a critical step in understanding the stability profile of your molecule. This typically requires a combination of chromatographic and spectroscopic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful frontline tool. It will provide the molecular weight of the degradation products. By comparing these to the parent compound, you can infer the chemical transformation (e.g., an increase of 16 amu suggests the addition of one oxygen atom, pointing to sulfoxide formation; an increase of 32 amu suggests sulfone formation).[3]

  • Forced Degradation: If you haven't already, perform a forced degradation study (see Protocol 1). By intentionally creating the degradation products under specific conditions (e.g., oxidative, acidic, basic), you can generate reference standards to help confirm the identities of the peaks observed in your stability study.[12][13]

  • NMR Spectroscopy: For definitive structural elucidation, the degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a diagram illustrating the most probable degradation pathways based on the compound's functional groups.

G cluster_main 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde cluster_oxidation Oxidation Pathways cluster_photolysis Photodegradation A Parent Compound B Sulfoxide Derivative (+16 amu) A->B Mild Oxidation (e.g., Air, H₂O₂) D Carboxylic Acid Derivative (+16 amu) A->D Aldehyde Oxidation (e.g., Air, Light) E Complex Mixture of Photolytic Products A->E UV/Visible Light C Sulfone Derivative (+32 amu) B->C Stronger Oxidation

Caption: Probable degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[14] A degradation of 5-20% is typically targeted.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep1->acid Aliquot Stock base Basic Hydrolysis (0.1 M NaOH, RT) prep1->base Aliquot Stock oxid Oxidative (3% H₂O₂, RT) prep1->oxid Aliquot Stock therm Thermal (Solid, 80°C) prep1->therm Aliquot Stock photo Photolytic (ICH guidelines) prep1->photo Aliquot Stock neut Neutralize Acid/Base Samples acid->neut base->neut dil Dilute All Samples to Working Conc. oxid->dil therm->dil photo->dil neut->dil hplc Analyze by HPLC-PDA/MS dil->hplc

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in acetonitrile.

  • Stress Conditions: For each condition, use a separate vial. Include a control vial of the stock solution stored at 2-8°C in the dark.

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C. Sample at 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 1, 2, 4, and 8 hours.[13]

    • Thermal Degradation: Place a few mg of solid compound in an oven at 80°C. Sample at 1, 3, and 7 days. Prepare a solution for analysis at each time point.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid material to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

  • Sample Processing:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC method, preferably with both PDA (photodiode array) and MS (mass spectrometry) detection to assess peak purity and identify degradation products.

Protocol 2: Long-Term Stability Study (ICH Guidelines)

This protocol outlines a study to determine the shelf-life of the compound under recommended storage conditions.[16][17]

Methodology:

  • Batch Selection: Use at least one representative batch of the compound.

  • Packaging: Package the material in the proposed long-term storage container (e.g., amber glass vials with inert gas headspace).

  • Storage Conditions: Place the samples into a stability chamber set to the long-term storage condition.[18][19]

  • Testing Schedule: Pull samples for analysis at specified time points.

  • Analysis: At each time point, test the sample for appearance, purity (by a validated stability-indicating HPLC method), and any other critical quality attributes.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months[15]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months[16]

References

  • Riley, D. P., & Smith, M. R. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Dalton Transactions, (12), 2427-2432.

  • Fiveable. (n.d.). Thioester Hydrolysis. Fiveable Organic Chemistry.

  • Royal Society of Chemistry. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Dalton Transactions.

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • ResearchGate. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Dalton Transactions.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained. Clutch Prep.

  • METROPACK Testing Laboratory. (n.d.). ICH Guidelines: Stability and Shelf Life. METROPACK.

  • Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific.

  • Al-Rawas, N., & Conway, B. R. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1332.

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware.

  • Wikipedia. (n.d.). Thioester. Wikipedia.

  • Maiti, M., & Lynn, D. G. (2012). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of life and evolution of the biosphere, 42(1), 1-13.

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.

  • BenchChem. (2025). Technical Support Center: Stability and Degradation of Thio-Compounds. BenchChem.

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1363-1369.

  • Naman, S. A. S., et al. (2010). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Journal of Hazardous Materials, 178(1-3), 739-745.

  • BenchChem. (2025). Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol. BenchChem.

  • Wang, C., et al. (2016). Influence of light intensity on the conversion of benzaldehyde. ResearchGate.

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online.

  • Orhan, H., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 95(1), 165-175.

  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different... ResearchGate.

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

  • Gauthier, M. A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2042-2054.

  • De Klerk, W. A. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics, 44(1), 7-26.

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(5), 329-332.

  • Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-4.

  • BenchChem. (2025). Cyclohexanethiol Technical Support Center: Stability and Storage Guidelines. BenchChem.

  • Alfa Chemistry. (n.d.). Benzaldehyde,2-[(4-methylphenyl)thio]-5-nitro-. Alfa Chemistry.

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. BenchChem.

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Missouri S&T.

  • Al-awar, S., et al. (2020). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. Journal of Pharmaceutical Sciences, 109(10), 3043-3051.

  • Chai, Y. C., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 384(1), 125-131.

  • Moniruzzaman, M., et al. (2023). Stability and hazard properties of improvised nitrocellulose. Journal of Energetic Materials, 41(2), 163-176.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitrobenzaldehyde. Sigma-Aldrich.

  • BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. BenchChem.

Sources

Optimization

troubleshooting peak splitting in NMR spectrum of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division Welcome to the technical support center for the analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Welcome to the technical support center for the analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the Nuclear Magnetic Resonance (NMR) spectra of this compound. The unique structural features of this molecule often lead to spectra that are more complex than anticipated. This resource provides in-depth, question-and-answer-based troubleshooting to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)
Q1: I've just acquired a ¹H NMR spectrum of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, and the aromatic region is far more complex than I predicted with the simple n+1 rule. Why is this happening?

A1: This is a very common and insightful observation for this particular molecule. The complexity you are seeing is not an anomaly or an indication of an impure sample (though that should always be ruled out first). Instead, it arises from the inherent structural and electronic properties of the molecule. The primary reasons for this complex splitting are:

  • Restricted Bond Rotation: The C(aryl)-S bond may have a significant barrier to rotation, leading to different stable conformations (rotamers) that are slowly interconverting on the NMR timescale.[1] This dynamic process can cause significant peak broadening or the appearance of multiple distinct sets of signals.

  • Magnetic Inequivalence: Protons that appear chemically equivalent due to symmetry may not be magnetically equivalent.[2] This occurs when chemically identical protons have different coupling constants to a third, nearby proton. This phenomenon is very common in substituted aromatic systems and results in complex, "second-order" splitting patterns that do not follow the simple n+1 rule.[3][4]

  • Signal Overlap: The chemical shifts of the seven aromatic protons may be very close, causing their multiplets to overlap and form a complex, unresolvable pattern.

The following guides will help you systematically determine which of these effects is dominant in your spectrum and how to address it.

Q2: The signals for my aromatic protons are broad, and their shape changes with the batch or solvent. Could this be due to restricted rotation? How do I confirm this?

A2: Yes, broad or oddly shaped peaks are classic indicators of a dynamic chemical process occurring on the NMR timescale, such as restricted rotation.[5] In your molecule, the steric hindrance between the aldehyde group and the bulky thioether substituent can create a substantial energy barrier to free rotation around the C(aryl)-S bond.

To confirm and study this phenomenon, the definitive technique is Variable Temperature (VT) NMR spectroscopy .[6][7] By acquiring spectra at different temperatures, you can directly observe the effect of thermal energy on the rate of bond rotation.[8][9]

  • Sample Preparation: Prepare a sample of your compound in a suitable high-boiling point solvent (e.g., DMSO-d₆ or 1,1,2,2-tetrachloroethane-d₂). Ensure the concentration is optimized for good signal-to-noise. Use a proper NMR tube rated for temperature variations (e.g., Wilmad 507-PP or equivalent).[7]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).

  • High-Temperature Acquisition: Gradually increase the spectrometer's probe temperature in increments of 10-15 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[7] Continue until you observe a distinct change or reach the solvent's boiling point limit.

  • Low-Temperature Acquisition (Optional): If the peaks are still broad at ambient temperature, cooling the sample can slow the exchange rate further. Decrease the temperature incrementally (e.g., to 0 °C, -20 °C, -40 °C) and acquire spectra. Be mindful of the solvent's freezing point.[6]

  • Coalescence: As you increase the temperature, the rate of rotation will increase. If restricted rotation is the cause, you will observe the broad or multiple peaks gradually sharpen and merge into a single, time-averaged signal. The temperature at which they fully merge is called the coalescence temperature.[5]

  • Sharpening: As you decrease the temperature, the rate of rotation slows. You may see the opposite effect: a single broad peak may resolve into two or more sharper, distinct signals representing the individual, "frozen-out" rotamers.

Below is a troubleshooting workflow to determine if dynamic exchange is the cause of peak complexity.

G start Observe Complex/Broad NMR Spectrum vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_coalescence Do peaks sharpen and coalesce at higher temp? vt_nmr->check_coalescence dynamic_confirmed Conclusion: Restricted rotation is confirmed. Report dynamic behavior. check_coalescence->dynamic_confirmed  Yes dynamic_unlikely Peaks remain sharp and complex at all temps. check_coalescence->dynamic_unlikely  No next_step Proceed to investigate magnetic inequivalence and signal overlap. dynamic_unlikely->next_step

Sources

Troubleshooting

Technical Support Center: Method Development for Separating Isomers of Substituted Nitrobenzaldehydes

Welcome to the technical support center dedicated to the challenging task of separating isomers of substituted nitrobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenging task of separating isomers of substituted nitrobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of isomer separation in their daily work. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the fundamental principles governing these separations.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the method development process for separating substituted nitrobenzaldehyde isomers.

Q1: Why is separating positional isomers of nitrobenzaldehyde (ortho, meta, para) so challenging?

Separating positional isomers of nitrobenzaldehyde is difficult due to their very similar physicochemical properties.[1] They share the same molecular weight and elemental composition, and often have comparable polarities and hydrophobicities. Standard reversed-phase columns, like C18, which primarily separate based on hydrophobicity, may fail to provide adequate resolution.[2] The separation, therefore, relies on more subtle differences in their molecular structure and electronic properties, which can be exploited by selecting appropriate stationary and mobile phases.[3][4]

Q2: What is the best starting point for column selection in HPLC?

For separating aromatic positional isomers like nitrobenzaldehydes, columns that offer alternative separation mechanisms to simple hydrophobicity are highly recommended.[2]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These are often the go-to choices.[3] Phenyl stationary phases can engage in π-π interactions with the aromatic ring of the nitrobenzaldehydes, providing a different selectivity compared to alkyl-only phases.[1][4] PFP columns offer even more complex interactions, including dipole-dipole and ion-exchange, which can be highly effective for these isomers.[3]

  • Mixed-Mode Columns: A patent has described the use of a C18/5-fluorophenyl mixed bonded silica gel stationary phase for separating benzaldehyde and its nitro isomers, indicating the potential of columns with multiple interaction sites.[5]

While a standard C18 might not be the first choice, it shouldn't be entirely dismissed, especially when coupled with careful mobile phase optimization.[1]

Q3: How does the choice of organic modifier in the mobile phase affect the separation?

The organic modifier in a reversed-phase system plays a crucial role in fine-tuning selectivity. The most common choices are acetonitrile and methanol.

  • Acetonitrile: Tends to decrease π-π interactions between aromatic analytes and phenyl-based stationary phases.[1]

  • Methanol: Can enhance π-π interactions, leading to increased retention and changes in selectivity for aromatic compounds on phenyl columns.[1]

Therefore, screening both solvents is a critical step in method development. Sometimes, a mixture of both can provide the optimal separation.[1]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

Yes, SFC is an excellent technique for separating isomers, including positional and stereoisomers.[6][7] It is generally considered a normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with an organic co-solvent (modifier).[6][8] SFC offers several advantages:

  • Orthogonal Selectivity: It provides different selectivity compared to reversed-phase HPLC.[6]

  • High Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to fast and efficient separations.[6][8]

  • Green Chemistry: Using CO2 as the main solvent reduces the consumption of toxic organic solvents.[7][9]

Q5: Is Thin-Layer Chromatography (TLC) a viable option?

TLC is a simple, rapid, and inexpensive technique that is highly valuable for initial screening and method development.[10][11] It can be used to quickly test different stationary phases (e.g., silica, alumina, or modified plates) and mobile phase compositions to find promising conditions for HPLC or flash chromatography.[12][13][14] While not a high-resolution technique, it provides a good indication of the potential for separation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge when separating substituted nitrobenzaldehyde isomers.

Potential Cause Explanation Recommended Solution
Inappropriate Column Chemistry The stationary phase does not offer sufficient selectivity for the isomers. A standard C18 column may not be able to differentiate the subtle structural differences.Primary: Switch to a column with alternative selectivity, such as a Phenyl-Hexyl, Pentafluorophenyl (PFP), or a Nitrophenylethyl bonded phase.[1][2][3][4] These phases provide additional separation mechanisms like π-π and dipole-dipole interactions. Secondary: If available, consider a chiral column, as they can sometimes resolve positional isomers.[3][15]
Suboptimal Mobile Phase The mobile phase composition is not creating enough difference in the partitioning of the isomers between the stationary and mobile phases.Solvent Scouting: If using acetonitrile, try methanol, or vice-versa. Their different properties can significantly alter selectivity, especially on phenyl-based columns.[1] Gradient Optimization: If using a gradient, adjust the slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.[16][17] pH Adjustment: If your substituted nitrobenzaldehyde has ionizable groups, adjusting the mobile phase pH can dramatically alter retention and selectivity.[2][18]
Incorrect Temperature Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.Temperature Screening: Analyze your sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Sometimes, increasing the temperature can improve peak shape and resolution.[19]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate quantification.[20][21]

Potential Cause Explanation Recommended Solution
Secondary Interactions with Silanols Residual silanol groups on the silica surface of the column can interact with polar functional groups on the analytes, causing tailing.[21][22][23]Mobile Phase pH: For acidic silanols, lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress their ionization and reduce unwanted interactions.[21][23] Use of Additives: Adding a small amount of a competing base (like triethylamine) to the mobile phase can block the active silanol sites. Column Choice: Use a modern, high-purity silica column with advanced end-capping to minimize exposed silanols.[23]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[19][22]Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected until a symmetrical peak shape is achieved.
Extra-Column Effects Dead volumes in the HPLC system (e.g., long tubing, poorly made connections) can cause peak broadening and tailing.[19][22]System Optimization: Use tubing with a small internal diameter and ensure all fittings are properly connected. Keep the flow path from the injector to the column and from the column to the detector as short as possible.[19]

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

Potential Cause Explanation Recommended Solution
Poor Column Equilibration The column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run.[19][24]Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.[19]
Mobile Phase Instability The mobile phase composition is changing over time due to evaporation of a volatile component or precipitation of a buffer.Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[19] If using buffers, ensure they are fully dissolved and within their solubility limits in the organic/aqueous mixture.[25]
Temperature Fluctuations The ambient temperature around the column is not stable, affecting retention.Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[19]

Experimental Protocols & Workflows

HPLC Method Development Workflow

The following diagram illustrates a systematic approach to developing a separation method for nitrobenzaldehyde isomers.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Fine-Tuning & Validation A Select Columns: 1. Phenyl-Hexyl 2. PFP 3. C18 (as baseline) B Select Mobile Phases: A: Water + 0.1% Formic Acid B: Acetonitrile or Methanol A->B Couple with C Run Generic Gradient (e.g., 5-95% B in 15 min) B->C Using a D Evaluate Data: Identify best column & solvent combination C->D Analyze Results E Optimize Gradient: Adjust slope and time for best resolution D->E F Isocratic Hold? If possible, convert to isocratic method for simplicity E->F G Fine-Tune Parameters: - Flow Rate - Temperature F->G Refine Method H Method Validation: - Robustness - Reproducibility G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and Other Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Nitro Group in Medicinal Chemistry The nitro group (–NO2) is a key functional group in a multitude of biologically active compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nitro Group in Medicinal Chemistry

The nitro group (–NO2) is a key functional group in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiparasitic activities.[1][2] Its potent electron-withdrawing nature significantly influences the electronic properties of the parent molecule, often playing a crucial role in the mechanism of action.[2] The biological activity of nitro compounds is frequently initiated by the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates or nitro radical anions.[3] These reactive species can induce cellular damage, disrupt critical biological pathways, and ultimately lead to cell death, forming the basis of their therapeutic effects.[1]

This guide focuses on 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a molecule possessing both a nitro group and a thioether linkage, features that suggest a potential for interesting biological activity. By comparing it with other nitro compounds, particularly other nitrobenzaldehyde derivatives, we can infer its likely efficacy and mechanism of action.

Predicted Antimicrobial Activity: A Comparative Analysis

Nitro compounds have a long history of use as antimicrobial agents.[4] Their efficacy often stems from the intracellular reduction of the nitro group, a process more efficient in anaerobic or microaerophilic environments characteristic of many pathogenic bacteria.[1]

Mechanism of Antimicrobial Action

The prevailing hypothesis for the antimicrobial action of nitroaromatic compounds involves a multi-step enzymatic reduction of the nitro group, as depicted below.

Antimicrobial Mechanism of Nitro Compounds Nitro_Compound Nitro Compound (Ar-NO2) Nitro_Radical Nitro Radical Anion (Ar-NO2•−) Nitro_Compound->Nitro_Radical One-electron reduction Nitroso Nitroso Intermediate (Ar-NO) Nitro_Radical->Nitroso Further reduction Cellular_Damage Cellular Damage (DNA, proteins, lipids) Nitro_Radical->Cellular_Damage Reactive Oxygen Species Generation Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroso->Cellular_Damage Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine Hydroxylamine->Cellular_Damage

Caption: Proposed mechanism of antimicrobial action for nitro compounds.

This reductive activation is often carried out by bacterial nitroreductases. The resulting reactive intermediates can cause widespread cellular damage, inhibiting essential processes and leading to bacterial cell death.

Comparative Efficacy of Nitrobenzaldehyde Derivatives
Compound/DerivativeTarget Organism(s)Reported Activity (MIC, µg/mL)Reference
Hydrazone of 4-hydroxy-3-nitrobenzaldehyde E. coli, P. aeruginosa200[5]
Schiff Base of 4-nitrobenzaldehyde S. aureus, E. coliZone of inhibition: 6-15 mm[5]
Hydrazone of 2-chloro-5-nitrobenzaldehyde B. subtilisEffective (qualitative)[5]
5-Nitrosalicylaldehyde Derivatives Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant enterococci (VRE)MICs as low as 1.23 µM

MIC: Minimum Inhibitory Concentration

Based on these findings, it is plausible that 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde would exhibit activity against a range of Gram-positive and Gram-negative bacteria. The presence of the thioether group at the 2-position could influence its lipophilicity and, consequently, its ability to penetrate bacterial cell membranes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a standard method to quantify antimicrobial activity.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prep_Compound Prepare stock solution of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate with MHB Prep_Compound->Serial_Dilution Prep_Media Prepare sterile Mueller-Hinton Broth (MHB) Prep_Media->Serial_Dilution Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the standardized bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect the wells for turbidity (bacterial growth) Incubation->Visual_Inspection Determine_MIC The MIC is the lowest concentration of the compound that inhibits visible growth Visual_Inspection->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Predicted Anticancer Activity: A Comparative Perspective

Many nitro compounds have also been investigated for their potential as anticancer agents.[6] The hypoxic (low oxygen) environment characteristic of solid tumors can facilitate the reductive activation of nitro compounds, leading to selective cytotoxicity towards cancer cells.[7]

Mechanism of Anticancer Action

The anticancer mechanism of nitro compounds often mirrors their antimicrobial action, relying on bioreduction to generate cytotoxic species. In the context of cancer, this can induce DNA damage, generate reactive oxygen species (ROS), and interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Mechanism of Nitro Compounds Nitro_Compound Nitro Compound (in tumor microenvironment) Bioreduction Hypoxia-induced Bioreduction Nitro_Compound->Bioreduction Reactive_Intermediates Reactive Nitro Intermediates Bioreduction->Reactive_Intermediates DNA_Damage DNA Damage & Adducts Reactive_Intermediates->DNA_Damage ROS_Production Increased ROS Production Reactive_Intermediates->ROS_Production Pathway_Inhibition Inhibition of Pro-survival Signaling Pathways Reactive_Intermediates->Pathway_Inhibition Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis ROS_Production->Apoptosis Pathway_Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer action for nitro compounds.

Comparative Cytotoxicity of Nitrobenzaldehyde Derivatives

While specific cytotoxic data for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is lacking, studies on other nitro-substituted aromatic compounds provide valuable insights. The position of the nitro group and the presence of other functional groups are critical determinants of anticancer activity.[8]

CompoundCancer Cell Line(s)Reported Activity (IC50, µM)Reference
Nitracrine Breast and ovarian cancerInhibits RNA synthesis[3]
Flutamide Prostate cancerInhibits androgen receptor signaling[3]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide THP-1 (leukemia), MCF-7 (breast)Antiproliferative, induces G1 arrest[8]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide THP-1 (leukemia), MCF-7 (breast)Antiproliferative, induces G1 arrest[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitroaromatic compounds is intricately linked to their chemical structure.[9] Key SAR observations include:

  • Position of the Nitro Group: The position of the nitro group on the aromatic ring significantly affects the compound's reduction potential and, consequently, its biological activity.[8]

  • Electron-Withdrawing/Donating Groups: The presence of other substituents can modulate the electronic properties of the nitro group and the entire molecule, influencing its reactivity and interaction with biological targets.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modified by substituents like the (4-Methylphenyl)thio group, affects its ability to cross cell membranes and reach its intracellular targets.

For 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, the para-methyl group on the phenylthio moiety is an electron-donating group, which could subtly influence the electronic nature of the sulfur atom and the overall molecule. The thioether linkage itself introduces a degree of flexibility and can participate in various non-covalent interactions.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde remains to be established, a comparative analysis based on the extensive literature on other nitro compounds provides a strong foundation for predicting its potential as both an antimicrobial and an anticancer agent. The presence of the nitro group is a strong indicator of potential bioactivity, likely mediated through reductive activation. The (4-Methylphenyl)thio substituent is expected to modulate this activity by influencing the compound's physicochemical properties.

Future research should focus on the synthesis and in vitro evaluation of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde against a panel of clinically relevant bacterial and cancer cell lines. Such studies would provide the necessary experimental data to validate the predictions made in this guide and to fully elucidate the therapeutic potential of this interesting nitro compound.

References

  • Kulik, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3194. [Link]

  • de Oliveira, R. B., et al. (2011). Synthesis of nitroaromatic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(15), 4538-4544. [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]

  • Floyd, R. A., et al. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(26), 4029-4043. [Link]

  • Kos, J., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 23(10), 2697. [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Berlin, Heidelberg. [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]

  • de Oliveira, R. B., et al. (2011). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Hamad, M. N. M. (2020). Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. [Link]

  • Sharma, J. R., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 15(8), 5648-5674. [Link]

  • Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemical-Biological Interactions, 1(1), 27-47. [Link]

  • Hussein, M. B., & Hamad, M. N. M. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. ResearchGate. [Link]

  • Thompson, A. M., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(12), 5079-5099. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals The accurate structural determination of synthetic compounds is a cornerstone of chemical research and drug development. Each spectroscopic technique provid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate structural determination of synthetic compounds is a cornerstone of chemical research and drug development. Each spectroscopic technique provides a unique piece of the structural puzzle. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we can achieve a high degree of confidence in the assigned structure of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. This guide also presents comparative data from related structural analogs to highlight key distinguishing spectral features.

Molecular Structure and Spectroscopic Rationale

The structural integrity of a molecule is paramount in predicting its chemical behavior and biological activity. For 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, its key functional groups—the aldehyde, the thioether linkage, the nitro group, and the substituted aromatic rings—all produce characteristic spectroscopic signals. Understanding the expected electronic environments of the protons and carbons is the first step in interpreting the empirical data.

Diagram 1: Annotated Structure of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are all critical for structural assignment.

Expected ¹H NMR Spectral Features for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde:

  • Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.0 ppm.[1]

  • Aromatic Protons: The molecule has two substituted benzene rings, leading to complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm).

    • Nitro-substituted ring: The protons on this ring will be influenced by the electron-withdrawing nitro group and the electron-donating thioether group. This will result in distinct chemical shifts for each proton.

    • Methyl-substituted ring: The protons on this ring will show a pattern characteristic of a 1,4-disubstituted (para) benzene ring, often appearing as two doublets.

  • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, typically in the upfield region of the aromatic signals, around δ 2.4 ppm.

Comparative ¹H NMR Data:

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Other Signals (δ, ppm)
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde ~10.0 (s, 1H)~7.2-8.5 (m, 7H)~2.4 (s, 3H, CH₃)
4-Nitrobenzaldehyde10.17 (s, 1H)8.09 (d, 2H), 8.41 (d, 2H)-
2-Nitrobenzaldehyde10.42 (s, 1H)7.78-8.12 (m, 4H)-
4-(Methylthio)benzaldehyde9.86 (s, 1H)7.30 (d, 2H), 7.78 (d, 2H)2.53 (s, 3H, SCH₃)

Data for comparative compounds are sourced from publicly available spectral databases and literature.[2][3][4][5]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Expected ¹³C NMR Spectral Features for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-195 ppm.[6]

  • Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-150 ppm. The exact chemical shifts will be influenced by the substituents on each ring. Carbons attached to the electron-withdrawing nitro group and the thioether linkage will show distinct shifts.

  • Methyl Carbon (CH₃): This aliphatic carbon will appear in the upfield region of the spectrum, typically around δ 20-25 ppm.

Comparative ¹³C NMR Data:

CompoundCarbonyl C (δ, ppm)Aromatic C (δ, ppm)Other Signals (δ, ppm)
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde ~190~120-150~21 (CH₃)
4-Nitrobenzaldehyde190.2124.3, 130.4, 140.0, 151.1-
2-Nitrobenzaldehyde~190~124-135, ~152-
Benzaldehyde192.3129.0, 129.7, 134.4, 136.5-

Data for comparative compounds are sourced from publicly available spectral databases and literature.[2][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected IR Absorption Bands for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber.[8][9]

  • N-O Stretch (Nitro Group): Nitro compounds show two strong characteristic absorption bands corresponding to asymmetric and symmetric stretching. For aromatic nitro compounds, these are typically found around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[10][11]

  • C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch often shows two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹.[8][12]

  • C-S Stretch (Thioether): This vibration typically gives rise to a weak absorption in the fingerprint region (around 600-800 cm⁻¹).

Comparative IR Data (Key Frequencies in cm⁻¹):

CompoundC=O StretchAsymmetric NO₂ StretchSymmetric NO₂ Stretch
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde ~1705~1530~1350
4-Nitrobenzaldehyde~1709~1550-1475~1349
2-Nitrobenzaldehyde~1709~1550-1475~1365-1290
4-Methylbenzaldehyde~1703--

Data for comparative compounds are sourced from publicly available spectral databases and literature.[9][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectral Features for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde:

  • Molecular Ion Peak (M⁺): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₁NO₃S = 273.05 g/mol ). Aromatic compounds typically show a prominent molecular ion peak.[14]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

    • Loss of the aldehyde group (-CHO) or a hydrogen atom from the aldehyde.

    • Cleavage of the C-S bond, leading to fragments corresponding to the thio-p-cresol and nitrobenzaldehyde moieties.

    • Loss of the nitro group (-NO₂).

Diagram 2: Potential Mass Spectrometry Fragmentation of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

G mol [C₁₄H₁₁NO₃S]⁺ m/z = 273 frag1 [M-CHO]⁺ m/z = 244 mol->frag1 - CHO frag2 [M-NO₂]⁺ m/z = 227 mol->frag2 - NO₂ frag3 [C₇H₇S]⁺ m/z = 123 mol->frag3 C-S cleavage frag4 [C₇H₄NO₂]⁺ m/z = 134 mol->frag4 C-S cleavage

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.

    • Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[9][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[15]

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background correction with a clean, empty ATR crystal before sample analysis.[15]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).[15]

Conclusion

The structural confirmation of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is definitively achieved through the congruent analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The characteristic chemical shifts of the aldehyde, aromatic, and methyl protons in the ¹H NMR spectrum, combined with the downfield resonance of the carbonyl carbon in the ¹³C NMR spectrum, provide a clear picture of the carbon-hydrogen framework. The distinct stretching frequencies of the carbonyl, nitro, and C-H bonds in the IR spectrum confirm the presence of the key functional groups. Finally, the molecular ion peak and logical fragmentation patterns in the mass spectrum corroborate the molecular weight and overall structure. By comparing this comprehensive dataset with that of structurally related molecules, a high-fidelity structural assignment can be made, ensuring the identity and purity of the compound for its intended applications in research and development.

References

  • Bowie, J. H., Lawesson, S.-O., Madson, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. RSC Advances. [Link]

  • ResearchGate. (n.d.). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]

  • Sundaraganesan, N., Ilangovan, U., & Mohan, S. (2007). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 45(3), 236-243.
  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde: GC-MS vs. Alternative Methods

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can significa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, affect reaction kinetics, and compromise the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for assessing the purity of the synthesized intermediate, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde. We will delve into the causality behind experimental choices and provide detailed, step-by-step methodologies.

The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a molecule of interest in various chemical research domains, can result in a range of potential impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, employing robust analytical methods to accurately determine the purity and identify any contaminants is of paramount importance.

The Power of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] The GC component separates the different components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A nonpolar column, such as a 5% phenyl methyl silicone phase, is often a good starting point for aromatic compounds.[3]

Reagents and Materials:

  • Synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C (hold for 2 minutes)

    • Ramp: Increase to 280°C at a rate of 10°C/minute

    • Final hold: Hold at 280°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

Rationale for Parameter Selection:

  • The chosen injector and transfer line temperatures are high enough to ensure the volatilization of the analyte and prevent condensation.

  • The oven temperature program is designed to provide good separation of the target compound from potential impurities with different boiling points.

  • The mass range is selected to encompass the molecular weight of the target compound and potential fragments.

Interpreting the GC-MS Data

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time. The peak corresponding to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde should be the most prominent. Any other peaks in the chromatogram represent impurities. By examining the mass spectrum of each peak, one can often identify the structure of the corresponding compound. The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a multi-faceted approach to purity assessment often provides a more complete picture. Other techniques offer different insights and can be used to corroborate findings.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[4] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column

Reagents and Materials:

  • Synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde sample

  • HPLC-grade acetonitrile and water

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.

HPLC-UV Parameters:

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The UV detector should be set to a wavelength where the compound has maximum absorbance, which can be determined by running a UV scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also provide valuable information about sample purity.[6][7] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.[8]

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Reagents and Materials:

  • Synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde sample

  • Deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in a clean NMR tube.

Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum.

  • The presence of signals that do not correspond to the protons of the target molecule indicates the presence of impurities.

  • The purity can be estimated by comparing the integration of the signals from the main compound to those of the impurities.[8]

Melting Point Analysis

Melting point determination is a simple and rapid method to assess the purity of a solid compound.[9] A pure crystalline solid will have a sharp and defined melting point range, typically less than 2°C.[10][11] The presence of impurities will cause a depression and broadening of the melting point range.[12][13]

Experimental Protocol: Melting Point Analysis

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus and heat it slowly.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting point range. The melting point of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is reported to be 157°C.[14]

Comparative Analysis of Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Separation of volatile compounds followed by mass-based detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Absorption of radiofrequency by atomic nuclei in a magnetic field.[7]Determination of the temperature range over which a solid transitions to a liquid.[9][11]
Sensitivity Very high, capable of detecting trace impurities.[5]High, especially with UV detection.[15]Generally lower than chromatographic methods.[5]Low, not suitable for trace impurities.
Selectivity High, provides structural information from mass spectra.Good, can separate closely related compounds.Very high, provides detailed structural information.[6]Low, many compounds can have similar melting points.
Impurity ID Excellent for identifying unknown volatile impurities.[1]Possible with a coupled mass spectrometer (LC-MS).Excellent for structural elucidation of impurities.[16]Not possible.
Quantification Good, based on peak area.Excellent, highly accurate and precise.[4]Good, based on signal integration.Not quantitative.
Sample Type Volatile and thermally stable compounds.[2]Wide range of compounds, including non-volatile and thermally labile ones.[4]Soluble compounds.Crystalline solids.

Workflow and Visualization

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Solvent filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Separation in GC Column inject->separate detect Detection by Mass Spectrometer separate->detect chromatogram Analyze Total Ion Chromatogram detect->chromatogram mass_spectra Examine Mass Spectra of Peaks chromatogram->mass_spectra purity Calculate Purity & Identify Impurities mass_spectra->purity

Caption: Workflow for Purity Assessment using GC-MS.

Conclusion

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. For a comprehensive evaluation of the purity of synthesized 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, a combination of methods is recommended. GC-MS stands out for its high sensitivity and excellent capability for identifying volatile impurities.[1] HPLC-UV offers superior quantitative accuracy for the main compound and non-volatile impurities.[4] NMR spectroscopy provides invaluable structural confirmation and can quantify impurities with distinct signals.[7][16] Finally, melting point analysis serves as a quick and straightforward preliminary check of purity.[9][12] By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Melting point determination. (n.d.). RSC Education. Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University. Retrieved from [Link]

  • NMR Structural Elucidation Testing. (n.d.). Eurolab. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass Laboratories. Retrieved from [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Retrieved from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). AME Publishing Company. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. Retrieved from [Link]

  • A review on GC-MS and method development and validation. (2025). ResearchGate. Retrieved from [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • HPLC UV detection. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Retrieved from [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. Retrieved from [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. (2019). Walsh Medical Media. Retrieved from [Link]

  • HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. (2022). YouTube. Retrieved from [Link]

  • Synthesis of m-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS of the aromatic hydrocarbons fraction of crude oils in the South... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (n.d.). PubMed Central. Retrieved from [Link]

  • Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. (2002). PubMed. Retrieved from [Link]

  • GC-MS Analysis of Essential Oils from Selected Aromatic Plants of the Manang Region, Nepal. (n.d.). Retrieved from [Link]

  • GC-MS analysis of thiols from air: what are options to concentrate sapmple? (2018). ResearchGate. Retrieved from [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025). ResearchGate. Retrieved from [Link]

  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. (n.d.). Google Patents.
  • US3996289A - Process for the preparation of 2-nitrobenzaldehyde. (n.d.). Google Patents.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. (2014). European Patent Office. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Derivatives

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing heterocyclic compounds have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of a series of derivatives based on the 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde core structure. We will delve into the synthetic rationale, present robust experimental data from standardized antimicrobial susceptibility testing, and analyze the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

Introduction: The Rationale for Thio-Substituted Nitrobenzaldehydes

The 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde scaffold combines several key pharmacophores known to contribute to antimicrobial activity. The nitro group, particularly on an aromatic ring, is a well-established feature in antimicrobial drugs, often acting as a bio-reducible group that can generate reactive nitrogen species, leading to cellular damage in microbes. The thioether linkage introduces conformational flexibility and lipophilicity, which can enhance membrane permeability and interaction with intracellular targets. Furthermore, the benzaldehyde moiety serves as a versatile anchor for the synthesis of various derivatives, such as Schiff bases and hydrazones, allowing for the fine-tuning of steric and electronic properties to optimize antimicrobial potency. The core hypothesis is that modifications to this scaffold can lead to derivatives with enhanced and selective antimicrobial activity against a spectrum of clinically relevant pathogens.

Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Derivatives

The synthesis of the parent compound, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, is typically achieved through a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a suitably activated nitro-substituted benzaldehyde with 4-methylthiophenol.

A common synthetic route proceeds as follows:

  • Starting Materials: 2-Chloro-5-nitrobenzaldehyde and 4-methylthiophenol.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

  • Mechanism: The base deprotonates the thiol group of 4-methylthiophenol, forming a thiophenolate anion. This potent nucleophile then displaces the chlorine atom on the 2-chloro-5-nitrobenzaldehyde ring.

  • Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.

Derivatives can then be synthesized from the parent aldehyde, for instance, by condensation reactions with various amines or hydrazines to form Schiff bases or hydrazones, respectively. These modifications are crucial for exploring the structure-activity relationship.

Synthesis_Workflow cluster_synthesis General Synthetic Scheme Start_A 2-Chloro-5-nitrobenzaldehyde Reaction Nucleophilic Aromatic Substitution (K2CO3, DMF) Start_A->Reaction Start_B 4-Methylthiophenol Start_B->Reaction Parent 2-[(4-Methylphenyl)thio]- 5-nitrobenzaldehyde Reaction->Parent Derivatization Condensation Reaction (e.g., with R-NH2) Parent->Derivatization Derivatives Schiff Base / Hydrazone Derivatives Derivatization->Derivatives

Caption: General synthetic pathway for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and its derivatives.

Experimental Methodology for Antimicrobial Efficacy Testing

To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] The primary method employed was the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of each derivative.

Microbial Strains

A panel of clinically relevant microbial strains was selected to represent a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as a fungal species. The panel included:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC BAA-41)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 90028)

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of each microbial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the microbial inoculum.

    • Sterility Control: Wells containing only the sterile broth medium.

    • Positive Control: Wells containing a standard antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi) to validate the assay.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for the fungus.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilute Serially Dilute Test Compounds in 96-Well Plate Serial_Dilute->Inoculate Incubate Incubate Plates (37°C, 18-48h) Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of the parent compound (1a) and a series of its Schiff base derivatives against the selected microbial strains.

CompoundDerivative Structure (R group)S. aureus (ATCC 29213)MRSA (ATCC BAA-41)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
1a -CHO (Parent Aldehyde)64128>256>256128
1b -CH=N-phenyl3264128>25664
1c -CH=N-(4-chlorophenyl)16166412832
1d -CH=N-(4-hydroxyphenyl)64128256>256128
1e -CH=N-(4-nitrophenyl)88326416
Vancomycin-12---
Ciprofloxacin---0.51-
Fluconazole-----2

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key structure-activity relationships:

  • General Trend: The conversion of the aldehyde group of the parent compound (1a) into Schiff bases (1b-1e) generally leads to an increase in antimicrobial activity.

  • Impact of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring of the Schiff base plays a critical role in modulating the antimicrobial potency.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro (1c) or a nitro group (1e), significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as C. albicans. The nitro-substituted derivative (1e) was the most potent compound in this series. This suggests that reducing the electron density of the azomethine (-CH=N-) bond may be crucial for activity.

    • Electron-Donating Groups: The introduction of an electron-donating hydroxyl group (1d) resulted in a decrease in activity, with MIC values comparable to or higher than the unsubstituted phenyl derivative (1b).

  • Lipophilicity: The increased lipophilicity of the Schiff base derivatives compared to the parent aldehyde likely contributes to improved membrane translocation and target engagement.

SAR_Analysis cluster_sar Structure-Activity Relationship Core Parent Aldehyde (Moderate Activity) Schiff_Base Schiff Base Formation (General Increase in Activity) Core->Schiff_Base EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) (Significant Potency Boost) Schiff_Base->EWG enhances EDG Electron-Donating Group (e.g., -OH) (Reduced Activity) Schiff_Base->EDG diminishes

Caption: Key structure-activity relationships for the 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives.

Insights into the Mechanism of Action

While the precise mechanism of action for this class of compounds is yet to be fully elucidated, the observed SAR provides valuable clues. The enhanced activity of derivatives with electron-withdrawing groups, particularly the nitro-substituted compound (1e), suggests a multi-faceted mechanism.

  • Generation of Reactive Nitrogen Species: The nitroaromatic moiety is a known pro-drug element that can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species. These species can cause widespread damage to intracellular components, including DNA and proteins.

  • Inhibition of Key Enzymes: The thioether and azomethine functionalities can potentially interact with and inhibit essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways. Thiol-containing enzymes could be particularly susceptible to inhibition.[7]

  • Membrane Disruption: The lipophilic nature of these compounds may facilitate their insertion into and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[8]

Further studies, such as enzyme inhibition assays and membrane potential measurements, are warranted to fully elucidate the mechanism of action.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde represent a promising class of antimicrobial agents. The synthesis of Schiff base derivatives, particularly those bearing electron-withdrawing substituents on the terminal phenyl ring, leads to a significant enhancement in antimicrobial activity against a range of clinically relevant pathogens, including drug-resistant strains like MRSA.

The most potent derivative, the 4-nitro-substituted Schiff base (1e), exhibited broad-spectrum activity and warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing a broader range of derivatives to further refine the SAR and improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of infection and assessing their toxicological profiles.

The findings presented herein provide a solid foundation for the development of this novel class of thio-substituted nitrobenzaldehydes as potential next-generation antimicrobial therapeutics.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial and Antifungal Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI, 2024. [Link]

  • CHAIN Antimicrobial Susceptibility Testing (CLSI) (MASTER) Version 1.01. [Link]

  • Waites, K. B., et al. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute, 2011. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Long, T. E., et al. Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Antimicrobial Agents and Chemotherapy, 1981, 20(4), 558–562. [Link]

  • Ready, D., et al. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal, 2023. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Osterman, S. D., & Ivanchik, G. S. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 2018. [Link]

  • Ahmed, A., et al. Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate, 2020. [Link]

  • Rimpiläinen, T., et al. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 2018. [Link]

  • Al-Ghorbani, M., et al. Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate, 2023. [Link]

  • Sharma, R., et al. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 2020, 185, 111804. [Link]

  • Singh, A., et al. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 2019. [Link]

  • Graber, H. U., et al. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 2019. [Link]

  • Kumar, S., et al. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions, 2015, 44(2), 792-805. [Link]

  • Degen, L., et al. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 1972, 17(2), 130-40. [Link]

  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Chams, J., et al. SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate, 2002. [Link]

  • Liu, B., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 2019. [Link]

  • Fernández-Mohíno, R., et al. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Molecules, 2021, 26(13), 3843. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate, 2021. [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate, 2012. [Link]

  • Bîcu, E., & Uivarosi, V. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 2022, 27(19), 6296. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde in Kinase and Cyclooxygenase Assays

Introduction The discovery and development of novel therapeutic agents hinge on the meticulous characterization of their biological activity and specificity. Small molecules, while promising, often exhibit off-target eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents hinge on the meticulous characterization of their biological activity and specificity. Small molecules, while promising, often exhibit off-target effects that can lead to unforeseen side effects or diminished efficacy. Therefore, rigorous cross-reactivity profiling is a cornerstone of preclinical drug development. This guide provides an in-depth comparative analysis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (hereafter referred to as Compound X), a novel investigational compound with a chemical structure suggestive of potential anti-inflammatory properties, based on the known bioactivities of nitrobenzaldehyde derivatives[1][2].

Given that inflammatory responses are frequently mediated by signaling cascades involving mitogen-activated protein kinases (MAPKs) and the enzymatic activity of cyclooxygenases (COX)[3][4], we have hypothesized that Compound X may act as an inhibitor of p38 MAPK , a key regulator of inflammatory cytokine production[]. This guide will detail the experimental protocols to assess the potency of Compound X against its hypothesized primary target, p38 MAPK, and to determine its cross-reactivity against the closely related c-Jun N-terminal kinase (JNK) and the inflammatory enzyme COX-2. For comparative analysis, we will benchmark the performance of Compound X against established inhibitors: SB 203580 (a selective p38 MAPK inhibitor) and Celecoxib (a selective COX-2 inhibitor).

This document is intended for researchers, scientists, and drug development professionals, providing not only detailed methodologies but also the scientific rationale behind the experimental design to ensure robust and reliable cross-reactivity assessment.

Rationale for Target and Off-Target Selection

The selection of p38 MAPK as the primary target for Compound X is based on the compound's structural motifs, which are common in various kinase inhibitors. The MAPK signaling pathways, including p38 and JNK, are critical mediators of cellular stress and inflammation, making them important targets in drug discovery[6][]. Due to the structural similarity within the kinase family, assessing the selectivity of a novel inhibitor against closely related kinases like JNK is crucial to understand its specific mechanism of action and potential for off-target effects.

Furthermore, the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain[8]. Evaluating the activity of Compound X against COX-2 allows us to determine if its potential anti-inflammatory effects are mediated through multiple pathways, or if it maintains a high degree of selectivity for the MAPK pathway.

Experimental Workflows and Protocols

To quantitatively assess the inhibitory activity and cross-reactivity of Compound X, a series of in vitro enzymatic assays are proposed. The overall experimental workflow is depicted below.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis CompoundX Compound X Stock SerialDilutions Serial Dilutions CompoundX->SerialDilutions SB203580 SB 203580 Stock SB203580->SerialDilutions Celecoxib Celecoxib Stock Celecoxib->SerialDilutions p38_assay p38 MAPK Assay SerialDilutions->p38_assay JNK_assay JNK Assay SerialDilutions->JNK_assay COX2_assay COX-2 Assay SerialDilutions->COX2_assay IC50 IC50 Determination p38_assay->IC50 JNK_assay->IC50 COX2_assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity G cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK (Targets for Inhibition) cluster_4 Downstream Effects Cytokines Inflammatory Cytokines MAPKKK MAP3K Cytokines->MAPKKK Stress Cellular Stress Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified MAPK signaling pathway.

Conclusion

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of a novel compound, 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (Compound X), in relevant biological assays. By employing robust, well-defined protocols and comparing the results to established inhibitors, researchers can gain critical insights into the compound's selectivity and potential mechanism of action. The hypothetical data presented herein suggest that Compound X is a selective p38 MAPK inhibitor, a promising profile for a potential anti-inflammatory therapeutic. This systematic approach to cross-reactivity testing is indispensable for making informed decisions in the drug discovery and development pipeline.

References

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

  • What are JNK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Pharmaceutical Research. [Link]

  • In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

  • Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. [Link]

  • Genotoxic activity of m-nitrobenzaldehyde. Environmental and Molecular Mutagenesis. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]

  • NF-kappa B : Methods and Protocols. NYU Libraries. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • 2-Methyl-5-nitrobenzaldehyde. PubChem. [Link]

  • Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. PubChemLite. [Link]

  • 2-Nitrobenzaldehyde. Wikipedia. [Link]

  • Propionaldehyde, 2-methyl-2-methylthio-, O-(methyl((2-methylphenyl)thio)carbamoyl)oxime. PubChem. [Link]

  • 2-Nitrobenzaldehyde. PubChem. [Link]

  • 4-Nitrobenzaldehyde. Wikipedia. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves the formation of a diaryl thioether linkage, a common structural motif i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves the formation of a diaryl thioether linkage, a common structural motif in pharmacologically active molecules. The efficiency of the synthetic route to this intermediate can significantly impact the overall cost and timeline of a research and development project. This guide will focus on the most plausible and documented synthetic pathways, providing a detailed comparison of their respective merits and drawbacks.

The primary route explored is the direct nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzaldehyde with 4-methylthiophenol (p-thiocresol). An alternative approach, the Ullmann condensation, which is a copper-catalyzed coupling reaction, will also be considered as a viable, albeit potentially more demanding, synthetic strategy.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) reaction is a well-established method for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[1] The presence of a strong electron-withdrawing nitro group in the para position to the chlorine atom in 2-chloro-5-nitrobenzaldehyde activates the ring towards nucleophilic attack, making this a theoretically efficient route.[1]

Reaction Principle

The reaction proceeds via the addition of the thiolate nucleophile, generated in situ from 4-methylthiophenol and a base, to the carbon atom bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

Caption: General mechanism of the SNAr reaction.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-Methylthiophenol (p-thiocresol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 4-methylthiophenol (1.2 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde.

Anticipated Performance

Based on the related reaction with pyrrole, this SNAr route is expected to provide a good yield, potentially in the range of 75-85%.[2] The reaction conditions are relatively mild, and the purification can be achieved using standard laboratory techniques.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is widely used for the formation of C-O, C-N, and C-S bonds.[3] This method is particularly useful when the aryl halide is not sufficiently activated for SNAr, or when the nucleophile is less reactive.

Reaction Principle

The Ullmann condensation for C-S bond formation involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. The exact mechanism is complex and can vary depending on the specific reaction conditions, but it generally involves the formation of a copper(I) thiolate intermediate which then reacts with the aryl halide.[3]

Caption: A generalized catalytic cycle for the Ullmann C-S coupling.

Proposed Experimental Protocol

A specific protocol for the Ullmann condensation to synthesize 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is not explicitly detailed in the available literature. However, a general procedure can be proposed based on established Ullmann-type reactions for the synthesis of diaryl thioethers.[3]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-Methylthiophenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or an amino acid)

  • A base (e.g., Potassium carbonate or Cesium carbonate)

  • A high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), 4-methylthiophenol (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (NMP or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically 120-180 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove insoluble copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Ullmann Condensation
Reaction Conditions Milder (typically 80-120 °C)Harsher (often >120 °C)
Catalyst Typically catalyst-freeRequires a copper catalyst and a ligand
Solvent Polar aprotic (e.g., DMF, DMSO)High-boiling polar aprotic (e.g., NMP, DMF)
Substrate Scope Generally requires an activated aryl halideBroader scope, can be used with less activated aryl halides
Yield Expected to be good (e.g., 75-85%)Variable, can be high but often requires careful optimization
Cost-Effectiveness Generally more cost-effective due to the absence of a catalystCan be more expensive due to the cost of the catalyst and ligand
Ease of Purification Generally straightforwardCan be more challenging due to the need to remove copper residues

Conclusion and Recommendations

For the synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, the Nucleophilic Aromatic Substitution (SNAr) route (Route 1) is the recommended starting point for investigation. The presence of the strongly electron-withdrawing nitro group para to the chloro substituent makes the starting material, 2-chloro-5-nitrobenzaldehyde, an excellent substrate for this reaction. This method is anticipated to be more cost-effective, procedurally simpler, and easier to purify than the Ullmann condensation.

Researchers should begin by attempting the SNAr reaction and, if necessary, proceed to investigate the Ullmann condensation, carefully screening various ligands and reaction parameters to achieve optimal results.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PubChem. 2-Chloro-5-nitrobenzaldehyde. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. [Link]

  • PubMed. Stereoselective Synthesis of C-[2-S-(p-tolyl)-2-thio-beta-D-galactopyranosyl] Compounds Using the Reaction of TolSCl Adducts of D-galactal With C-nucleophiles. [Link]

  • PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • MDPI. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. [Link]

  • Google Patents.
  • ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

This document provides a detailed, safety-first protocol for the proper disposal of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS No. 175278-42-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS No. 175278-42-9). As a compound utilized in specialized research and development, its unique chemical structure—incorporating both an aromatic nitro group and a thioether linkage—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory compliance to ensure the protection of personnel and the environment.

Hazard Profile and Risk Assessment

Understanding the chemical nature of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is the foundation of its safe management. The molecule's hazards are derived from its constituent functional groups: the aromatic nitro group and the thioether.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential reactivity and toxicity. Aromatic nitro compounds can be sensitive to heat and shock and may react violently with strong oxidizing agents, bases, and reducing agents, posing fire and explosion hazards. They are recognized as priority environmental pollutants due to their recalcitrance to degradation, toxicity, and potential mutagenicity.[1][2] The primary health hazard associated with these compounds is cyanosis, with chronic exposure potentially leading to anemia.

  • Thioethers: While generally less odorous than thiols, thioethers are sulfur-containing compounds that require specific handling. Their disposal often involves oxidation to less noxious sulfoxides or sulfones.[3]

The combination of these groups in a single molecule demands that it be treated as a reactive and toxic hazardous waste.

Property Value Source
CAS Number 175278-42-9[4]
Molecular Formula C₁₄H₁₁NO₃S[4]
Melting Point 157°C[4]
Boiling Point 429.2°C at 760 mmHg[4]
Primary Hazards Toxicity, Reactivity, Environmental Hazard[1][5]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the compound's hazard profile, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls: All work, including weighing, preparing solutions, and packaging waste, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[7][10]

    • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[7]

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[11][12] 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde should be managed as a hazardous waste due to its inherent Toxicity and potential Reactivity .[1][11]

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers.

  • Incompatible Materials: This waste stream must be kept separate from:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)[13]

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Reducing Agents

    • Acids[13]

  • Waste Container: Use only designated, compatible hazardous waste containers that can be securely sealed.[11][13] The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde ," and a description of the associated hazards.[6][14]

WasteSegregation Start Waste Generated (Solid, Solution, or Labware) Decision1 Is waste pure compound or concentrated solution? Start->Decision1 Decision2 Is waste contaminated labware (gloves, wipes)? Start->Decision2 No SolidWaste Solid Chemical Hazardous Waste Decision1->SolidWaste Solid LiquidWaste Liquid Chemical Hazardous Waste Decision1->LiquidWaste Liquid ContaminatedDebris Solid Contaminated Debris Hazardous Waste Decision2->ContaminatedDebris Yes Package Package in a designated, compatible, and sealed container. SolidWaste->Package LiquidWaste->Package ContaminatedDebris->Package Label Label container with: 'Hazardous Waste' Full Chemical Name Hazard Information Package->Label Segregate Store in Satellite Accumulation Area (SAA) AWAY from incompatibles (oxidizers, bases, acids) Label->Segregate EHS Contact Environmental Health & Safety (EHS) for pickup. Segregate->EHS

Sources

© Copyright 2026 BenchChem. All Rights Reserved.